Product packaging for 2-Ethyl-5,5-dimethyl-1,3-dioxane(Cat. No.:CAS No. 768-58-1)

2-Ethyl-5,5-dimethyl-1,3-dioxane

Número de catálogo: B1207790
Número CAS: 768-58-1
Peso molecular: 144.21 g/mol
Clave InChI: QSHOOPIYPOINNH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2-Ethyl-5,5-dimethyl-1,3-dioxane (CAS 768-58-1) is a high-purity organic compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . It is characterized by a boiling point of 154°C, a flash point of 50°C, and a density of 0.88 g/cm³ . This compound features the 1,3-dioxane ring, a six-membered heterocyclic acetal structure that is of significant interest in organic chemistry . In research, this compound is primarily recognized as a malodorous contaminant found in source and drinking water, with studies focusing on its environmental fate, mechanism of formation, and co-occurrence with other odor-causing agents like bis(2-chloro-1-methylethyl) ether . Its very low odor threshold makes it a critical target analyte for water quality monitoring and treatment process evaluation, particularly in studies investigating the efficiency of advanced oxidation and biofiltration methods in water treatment plants . As a volatile and semi-volatile organic compound, it is supplied as a certified reference material (CRM) for use in environmental testing and analytical method development, such as gas chromatography-mass spectrometry (GC-MS) . The product is provided with 99% purity and is intended for research applications only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this flammable compound with appropriate precautions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B1207790 2-Ethyl-5,5-dimethyl-1,3-dioxane CAS No. 768-58-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-ethyl-5,5-dimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7-9-5-8(2,3)6-10-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHOOPIYPOINNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OCC(CO1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227613
Record name 2-Ethyl-5,5-dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768-58-1
Record name 2-Ethyl-5,5-dimethyl-1,3-dioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=768-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-5,5-dimethyl-1,3-dioxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-5,5-dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-5,5-dimethyl-1,3-dioxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.088
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Ethyl-5,5-dimethyl-1,3-dioxane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UZX3RBK5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Ethyl-5,5-dimethyl-1,3-dioxane chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Ethyl-5,5-dimethyl-1,3-dioxane, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a cyclic acetal with a distinct chemical profile. The quantitative data for this compound are summarized in the table below, offering a clear comparison of its key physical and chemical properties.

PropertyValueSource
Molecular Formula C₈H₁₆O₂[1][2][3]
Molecular Weight 144.21 g/mol [4]
CAS Number 768-58-1[2]
Appearance Clear, colorless liquid[4]
Boiling Point 154 °C[4]
Melting Point Undetermined[4]
Density 0.88 g/cm³ at 20 °C[4]
Solubility in Water Not miscible or difficult to mix[4]
Flash Point 50 °C (122 °F)[4]
Refractive Index 1.4200-1.4230 @ 20 °C[5]

Chemical Structure

The structure of this compound features a six-membered dioxane ring with an ethyl group at the 2-position and two methyl groups at the 5-position.

G O1 O C6 CH₂ O1->C6 C2 C C2->O1 C_ethyl CH₂CH₃ C2->C_ethyl O3 O O3->C2 C4 CH₂ C4->O3 C5 C C5->C4 C_methyl1 CH₃ C5->C_methyl1 C_methyl2 CH₃ C5->C_methyl2 C6->C5 G Reactants Propanal + 2,2-dimethyl-1,3-propanediol Reaction Reflux with Dean-Stark Trap Reactants->Reaction AcidCatalyst Acid Catalyst (e.g., p-TsOH) AcidCatalyst->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

References

Synthesis and Characterization of 2-Ethyl-5,5-dimethyl-1,3-dioxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ethyl-5,5-dimethyl-1,3-dioxane. The primary synthetic route detailed is the acid-catalyzed acetalization of propanal and neopentyl glycol. This document outlines the experimental protocol for this synthesis and the subsequent characterization of the product using standard analytical techniques including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. All quantitative data is presented in a clear, tabular format, and a logical workflow of the entire process is visualized using a Graphviz diagram.

Introduction

This compound is a cyclic acetal with the molecular formula C₈H₁₆O₂.[1][2] The 1,3-dioxane framework is a significant heterocyclic system in organic chemistry, often utilized as a protecting group for carbonyl compounds and 1,3-diols due to its stability in neutral and basic conditions and its susceptibility to hydrolysis in acidic environments.[1] The stereochemistry and conformational analysis of 1,3-dioxanes are also of significant academic interest.[1][3] This particular derivative, with ethyl and dimethyl substitutions, is a valuable compound for various research applications.[1]

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the acid-catalyzed condensation reaction between propanal (propionaldehyde) and neopentyl glycol (2,2-dimethylpropane-1,3-diol).[1] This reaction is a classic example of acetal formation, where a diol is used to form a cyclic acetal from an aldehyde.[1]

An alternative, more general approach for the formation of 1,3-dioxanes is the Prins reaction, which involves the electrophilic addition of an aldehyde to an alkene.[4] The outcome of the Prins reaction is highly dependent on the reaction conditions.[4] For the synthesis of 1,3-dioxanes via the Prins reaction, an excess of the aldehyde and low reaction temperatures are typically employed.[4]

Synthetic Pathway: Acid-Catalyzed Acetalization

The acid-catalyzed reaction proceeds through the protonation of the carbonyl oxygen of propanal, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of one of the hydroxyl groups of neopentyl glycol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule leads to the formation of an oxocarbenium ion. Finally, an intramolecular cyclization occurs via the attack of the second hydroxyl group of the diol, followed by deprotonation to regenerate the acid catalyst and yield the this compound product.[1][5]

Experimental Protocol: Synthesis

Materials:

  • Propanal (Propionaldehyde)

  • Neopentyl glycol (2,2-dimethylpropane-1,3-diol)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (for extraction)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add neopentyl glycol (1.0 equivalent) and toluene.

  • Add propanal (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents).

  • Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization of this compound

The synthesized compound is characterized using various analytical techniques to confirm its identity, purity, and structure.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₆O₂[1][2]
Molecular Weight 144.21 g/mol [1][2][6]
CAS Number 768-58-1[1][2][6]
Appearance Clear, colorless liquid[2][7]
Purity Typically ≥95%[1][2]
Boiling Point 154 °C[6]
Density 0.88 g/cm³[6]
Refractive Index 1.4200-1.4230 @ 20 °C[7]
Flash Point 50 °C[6]
Spectroscopic Analysis

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the synthesized compound and confirming its molecular weight. The gas chromatogram will show a major peak corresponding to this compound, and the retention time can be used for identification purposes. The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (144.21 g/mol ). The fragmentation pattern observed in the mass spectrum provides further structural information.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the two methyl groups on the C5 position (a singlet), the axial and equatorial protons on the C4 and C6 positions of the dioxane ring (typically appearing as complex multiplets or distinct doublets), and the proton on the C2 position (a triplet).

  • ¹³C NMR: The carbon NMR spectrum will show signals corresponding to the eight carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of a broad O-H stretching band (indicating the consumption of the diol starting material) and the absence of a strong C=O stretching band (indicating the consumption of the aldehyde starting material). The spectrum will be dominated by C-H stretching vibrations of the alkyl groups and strong C-O stretching bands characteristic of the acetal functional group.

Workflow and Process Visualization

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow Start Start Reactants Reactants: Propanal Neopentyl Glycol Start->Reactants Synthesis Synthesis: Acid-Catalyzed Acetalization Reactants->Synthesis Toluene, p-TSA, Reflux Workup Workup: Neutralization & Extraction Synthesis->Workup Purification Purification: Vacuum Distillation Workup->Purification Product Product: This compound Purification->Product Characterization Characterization Product->Characterization GCMS GC-MS Characterization->GCMS NMR NMR (¹H & ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR DataAnalysis Data Analysis & Report GCMS->DataAnalysis NMR->DataAnalysis IR->DataAnalysis

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound via acid-catalyzed acetalization. The provided experimental protocol and characterization methodologies offer a comprehensive framework for researchers and scientists working with this compound. The presented data and workflow visualization serve as a valuable resource for the efficient and accurate preparation and analysis of this compound in a laboratory setting.

References

Spectroscopic Profile of 2-Ethyl-5,5-dimethyl-1,3-dioxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

PropertyValue
Chemical Name 2-Ethyl-5,5-dimethyl-1,3-dioxane
CAS Number 768-58-1
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol [1]
Appearance Clear, colorless liquid

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds.

Table 1: Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.4 - 4.6Triplet1HO-CH-O (acetal proton)
~3.4 - 3.6Singlet4HO-CH₂-C(CH₃)₂
~1.5 - 1.7Quintet2H-CH₂-CH₃
~0.8 - 1.0Triplet3H-CH₂-CH₃
~0.7 and ~1.2Singlets6HC(CH₃)₂ (axial and equatorial)
Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~108 - 112O-CH-O (acetal carbon)
~70 - 75O-CH₂-C(CH₃)₂
~30 - 35C(CH₃)₂
~25 - 30-CH₂-CH₃
~20 - 25C(CH₃)₂ (axial and equatorial methyls)
~8 - 12-CH₂-CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data

While an experimental spectrum for the target molecule is unavailable, the IR spectrum of the closely related analog, 2-Isopropyl-5,5-dimethyl-1,3-dioxane, provides valuable insight. The key absorption bands expected for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
2960 - 2850StrongC-H stretching (alkyl)
1170 - 1040StrongC-O stretching (acetal)
1470 - 1450MediumC-H bending (CH₂)
1380 - 1365MediumC-H bending (CH₃)
Table 4: Predicted Mass Spectrometry (MS) Data

The mass spectrum is predicted to show fragmentation patterns typical for cyclic acetals.

m/zPredicted Fragment
144[M]⁺ (Molecular ion)
115[M - C₂H₅]⁺
101[M - C₃H₇]⁺
87[M - C₄H₉O]⁺
57[C₄H₉]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean KBr/NaCl plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

  • Instrumentation: Employ a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Separation:

    • Use a suitable capillary column (e.g., DB-5ms).

    • Program the oven temperature to ensure separation from any impurities. A typical program might be: hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Data Acquisition:

    • The separated compound is introduced into the ion source.

    • Use a standard EI energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks, which can be used to elucidate the structure.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups MW_Fragmentation Molecular Weight & Fragmentation MS->MW_Fragmentation Final_Structure Final Structure Confirmation Structure->Final_Structure Functional_Groups->Final_Structure MW_Fragmentation->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

Spectroscopic_Techniques_Relationship cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Molecule This compound NMR NMR (¹H, ¹³C) Molecule->NMR IR Infrared Molecule->IR MS Mass Spec Molecule->MS Connectivity C-H Framework Connectivity NMR->Connectivity Provides Bonds Functional Groups (C-O, C-H bonds) IR->Bonds Provides Mass Molecular Weight Fragmentation Pattern MS->Mass Provides

Caption: Relationship of Spectroscopic Techniques.

References

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Ethyl-5,5-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Ethyl-5,5-dimethyl-1,3-dioxane. Due to a lack of extensive experimental data in publicly available literature, this guide combines established theoretical principles, data from related compounds, and detailed protocols for experimental determination. It is intended to serve as a valuable resource for researchers and professionals working with this compound, particularly in the fields of chemical synthesis, reaction kinetics, and drug development, where a thorough understanding of a substance's thermodynamic characteristics is crucial for process design, safety assessment, and predicting chemical behavior.

Introduction

This compound is a cyclic acetal. The 1,3-dioxane ring system is a common structural motif in natural products and is utilized as a protective group for carbonyls and 1,3-diols in organic synthesis.[1] A comprehensive understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is essential for predicting its stability, reactivity, and behavior in various chemical and biological systems. This guide summarizes the available information and provides detailed methodologies for the experimental and computational determination of these critical parameters.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₆O₂-
Molecular Weight 144.21 g/mol -
Appearance Clear, colorless liquid-
CAS Number 768-58-1-

Thermodynamic Data

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation for cyclic ethers and acetals can be determined experimentally via combustion calorimetry or estimated using computational methods. While no experimental value for this compound has been reported, computational studies on related 1,3-dioxane compounds have been performed using methods like Density Functional Theory (DFT) and ab initio quantum-chemical calculations.[2][3] These studies indicate that the conformational energetics of the dioxane ring significantly influence its thermodynamic properties.[3]

Standard Entropy (S°) and Heat Capacity (Cp)

Similarly, experimental values for the standard entropy and heat capacity of this compound are not published. These properties are crucial for understanding the temperature dependence of the Gibbs free energy of reactions involving this compound. Experimental determination is possible through techniques like Differential Scanning Calorimetry (DSC). Computational approaches can also provide reliable estimates.[4][5]

Table 2: Estimated Thermodynamic Properties of this compound (Gas Phase)

PropertyEstimated ValueMethod
Standard Enthalpy of Formation (ΔHf°) Value not availableTo be determined by calorimetry or high-level computational chemistry
Standard Molar Entropy (S°) Value not availableTo be determined by calorimetry or high-level computational chemistry
Molar Heat Capacity at Constant Pressure (Cp) Value not availableTo be determined by calorimetry or high-level computational chemistry

Note: The table is populated with placeholders as specific, reliable values from literature searches could not be obtained. The subsequent sections provide protocols for their determination.

Experimental Protocols for Thermodynamic Property Determination

For researchers requiring precise thermodynamic data, the following experimental protocols are recommended.

Determination of Enthalpy of Formation by Combustion Calorimetry

Objective: To measure the standard enthalpy of combustion (ΔHc°) of liquid this compound, from which the standard enthalpy of formation (ΔHf°) can be calculated.

Apparatus:

  • Bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Crucible (platinum or fused silica)

  • Analytical balance (±0.0001 g)

  • Ignition wire (e.g., platinum or nichrome)

  • Cotton thread

  • Calorimeter thermometer (digital, with high resolution)

  • Benzoic acid (certified for calibration)

Procedure: [6][7]

  • Calibration:

    • Calibrate the calorimeter by combusting a known mass (approximately 1 g) of benzoic acid.

    • Record the temperature change and calculate the heat capacity of the calorimeter.

  • Sample Preparation:

    • Accurately weigh the crucible.

    • Add a known mass (approximately 0.5 - 1.0 g) of this compound to the crucible.

    • Attach a weighed piece of ignition wire and a cotton thread to the ignition system, ensuring the thread is in contact with the sample.

  • Combustion:

    • Place the crucible in the bomb.

    • Add a small, known amount of distilled water to the bomb to saturate the atmosphere and ensure condensation of water formed during combustion.

    • Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

    • Place the bomb in the calorimeter containing a known mass of water.

    • Allow the system to reach thermal equilibrium and record the initial temperature.

    • Ignite the sample.

    • Record the temperature at regular intervals until a constant final temperature is reached.

  • Analysis:

    • Release the pressure from the bomb and collect the contents for analysis of any incomplete combustion products (e.g., soot) and nitric acid formation (from residual nitrogen in the bomb).

    • Calculate the total heat released during the combustion of the sample, correcting for the heat of ignition and any side reactions.

    • From the heat of combustion, calculate the standard enthalpy of combustion (ΔHc°).

    • Using Hess's Law and the known standard enthalpies of formation of CO₂ and H₂O, calculate the standard enthalpy of formation (ΔHf°) of this compound.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Objective: To measure the specific heat capacity (Cp) of liquid this compound as a function of temperature.

Apparatus:

  • Differential Scanning Calorimeter (DSC) with a cooling accessory.[8]

  • Hermetically sealed sample pans (e.g., aluminum).

  • A certified reference material with a known heat capacity (e.g., sapphire).

  • Analytical balance (±0.01 mg).

Procedure (ASTM E1269): [9][10]

  • Baseline Calibration:

    • Perform a scan with two empty, matched sample pans to obtain a baseline heat flow signal.

  • Reference Material Scan:

    • Accurately weigh a sapphire disc (reference material) and place it in a sample pan.

    • Perform a scan with the sapphire sample and an empty reference pan over the desired temperature range (e.g., -50 °C to 150 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Sample Scan:

    • Accurately weigh a sample of this compound (typically 5-15 mg) into a hermetically sealed pan.

    • Perform a scan with the sample and an empty reference pan under the same conditions as the reference material scan.

  • Data Analysis:

    • Subtract the baseline from both the reference material and the sample scans.

    • The heat capacity of the sample is calculated at a given temperature using the following equation:

    Cp,sample = (Δqsample / msample) * (mref / Δqref) * Cp,ref

    where:

    • Cp,sample is the specific heat capacity of the sample.

    • Δqsample is the heat flow to the sample.

    • msample is the mass of the sample.

    • mref is the mass of the reference material.

    • Δqref is the heat flow to the reference material.

    • Cp,ref is the known specific heat capacity of the reference material.

Synthesis and Reaction Pathways

Synthesis of this compound

The primary route for the synthesis of this compound is the acid-catalyzed acetalization of propanal with 2,2-dimethyl-1,3-propanediol.[11] The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus.

Experimental Workflow for Synthesis:

G Synthesis of this compound Reactants Propanal + 2,2-Dimethyl-1,3-propanediol ReactionMixture Reaction Mixture in Flask Reactants->ReactionMixture Solvent Toluene Solvent->ReactionMixture Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->ReactionMixture Reflux Reflux ReactionMixture->Reflux Workup Aqueous Workup (e.g., NaHCO₃ wash) ReactionMixture->Workup After Reaction Completion DeanStark Dean-Stark Apparatus WaterRemoval Azeotropic Removal of Water DeanStark->WaterRemoval Reflux->ReactionMixture Return Toluene Reflux->DeanStark Drying Drying over Anhydrous MgSO₄ Workup->Drying Purification Distillation under Reduced Pressure Drying->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Hydrolysis of this compound

The hydrolysis of this compound is the reverse of its formation and is also acid-catalyzed. This reaction is important for understanding the stability of the compound in acidic aqueous environments and for its use as a protecting group that can be removed under specific conditions.[12]

Mechanism of Acid-Catalyzed Hydrolysis:

G Mechanism of Acid-Catalyzed Hydrolysis cluster_acetal Acetal cluster_protonation Protonation cluster_cleavage Ring Opening cluster_hydration Hydration cluster_deprotonation1 Deprotonation cluster_protonation2 Protonation cluster_elimination Elimination cluster_deprotonation2 Deprotonation Acetal This compound ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ Oxocarbenium Oxocarbenium Ion Intermediate ProtonatedAcetal->Oxocarbenium - H₂O (conceptually, ring opens) ProtonatedHemiacetal Protonated Hemiacetal Oxocarbenium->ProtonatedHemiacetal + H₂O Hemiacetal Hemiacetal ProtonatedHemiacetal->Hemiacetal - H⁺ ProtonatedHemiacetal2 Protonated Hemiacetal (at other O) Hemiacetal->ProtonatedHemiacetal2 + H⁺ ProtonatedAldehyde Protonated Propanal ProtonatedHemiacetal2->ProtonatedAldehyde Diol 2,2-Dimethyl-1,3-propanediol ProtonatedHemiacetal2->Diol Aldehyde Propanal ProtonatedAldehyde->Aldehyde - H⁺

Caption: Simplified mechanism of the acid-catalyzed hydrolysis of this compound.

Computational Methodology

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermodynamic properties.

Density Functional Theory (DFT) Calculations

DFT methods, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-311+G(d,p)), can be used to perform geometry optimizations and frequency calculations for this compound.[2][5] From the results of these calculations, thermodynamic properties including enthalpy, entropy, and heat capacity can be derived using statistical mechanics principles. It is important to consider the different possible conformers of the molecule, as their relative energies and populations will affect the overall thermodynamic properties.[13]

Computational Workflow for Thermodynamic Properties:

G Computational Workflow for Thermodynamic Properties Input Initial 3D Structure of This compound ConformerSearch Conformational Search Input->ConformerSearch DFT_Opt DFT Geometry Optimization (e.g., M06-2X/6-311+G(d,p)) ConformerSearch->DFT_Opt For each unique conformer Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Thermo_Data Extraction of Thermodynamic Data (Enthalpy, Entropy, Heat Capacity) Freq_Calc->Thermo_Data Boltzmann Boltzmann Averaging over Conformers Thermo_Data->Boltzmann Final_Props Final Thermodynamic Properties Boltzmann->Final_Props

Caption: A typical computational workflow for determining thermodynamic properties.

Conclusion

While direct experimental data for the thermodynamic properties of this compound are scarce, this guide provides a framework for their determination and estimation. The detailed experimental protocols for calorimetry offer a clear path for researchers to obtain precise measurements. Furthermore, the outlined computational methodologies serve as a reliable alternative for estimating these crucial parameters. The provided diagrams for its synthesis and hydrolysis offer a clear understanding of the key chemical transformations involving this compound. This comprehensive guide is intended to empower researchers and professionals with the necessary knowledge and tools to effectively work with this compound in their respective fields.

References

A Comprehensive Technical Guide to Substituted 1,3-Dioxanes: Synthesis, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 1,3-dioxanes are a class of heterocyclic compounds that have garnered significant attention in organic synthesis and medicinal chemistry. Their rigid chair-like conformation provides a valuable scaffold for stereochemical control and the development of pharmacologically active agents. This technical guide provides an in-depth review of the synthesis, conformational analysis, and biological applications of substituted 1,3-dioxanes, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of Substituted 1,3-Dioxanes

The synthesis of substituted 1,3-dioxanes is most commonly achieved through two primary methods: the acid-catalyzed acetalization of 1,3-diols with carbonyl compounds and the Prins reaction between an alkene and an aldehyde.

Acid-Catalyzed Acetalization

The reaction of a 1,3-diol with an aldehyde or ketone in the presence of an acid catalyst is a versatile method for the preparation of a wide range of substituted 1,3-dioxanes. The use of a Dean-Stark apparatus to remove water drives the equilibrium towards the formation of the acetal.[1]

A general experimental protocol for the synthesis of 1,3-dioxanes via acid-catalyzed acetalization is as follows:

General Procedure: A solution of the 1,3-diol (1.0 equiv), the carbonyl compound (1.0-1.2 equiv), and a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, sulfuric acid) in a suitable solvent (e.g., toluene, benzene) is refluxed with a Dean-Stark trap.[2][3] The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure. The crude product is then purified by distillation, crystallization, or column chromatography.[2]

Experimental Protocol: Synthesis of 1,3-Bis-(2-methyl -1,3-dioxan-2-yl)-benzene [4]

  • Reactants:

    • 1,3-Diacetylbenzene (0.1 mol)

    • 1,3-Propanediol (0.2 mol)

    • p-Toluenesulfonic acid (0.1 g, catalytic amount)

    • Benzene (200 mL)

  • Procedure:

    • A mixture of 1,3-diacetylbenzene, 1,3-propanediol, and p-toluenesulfonic acid in benzene is refluxed using a Dean-Stark trap to remove the water formed during the reaction.

    • After approximately 80% of the theoretical amount of water is collected, the reaction mixture is cooled to room temperature.

    • The catalyst is neutralized by adding an excess of sodium acetate powder (0.2 g) and stirring for 30 minutes.

    • The reaction mixture is washed twice with 100 mL of water.

    • The organic layer is dried over anhydrous sodium sulfate.

    • The benzene is removed by evaporation, and the resulting 1,3-dioxane compound is purified by crystallization from ethanol.

  • Yield: 42%

Prins Reaction

The Prins reaction involves the electrophilic addition of an aldehyde to an alkene, which can lead to the formation of a 1,3-dioxane, particularly when an excess of the aldehyde is used at low temperatures.[5][6] This reaction is a powerful tool for the stereoselective synthesis of highly substituted 1,3-dioxanes.

The general mechanism of the Prins reaction leading to a 1,3-dioxane is depicted below:

Prins_Reaction Alkene Alkene Carbocation β-Hydroxy Carbocation Alkene->Carbocation Electrophilic Attack Aldehyde1 Aldehyde (R'CHO) Protonated_Aldehyde Protonated Aldehyde Aldehyde1->Protonated_Aldehyde Protonation H_plus H+ Aldehyde2 Aldehyde (R'CHO) Oxocarbenium Oxocarbenium Ion Carbocation->Oxocarbenium Reaction with second aldehyde Cyclic_Intermediate Cyclic Intermediate Oxocarbenium->Cyclic_Intermediate Ring Closure Dioxane 1,3-Dioxane Cyclic_Intermediate->Dioxane Deprotonation Conformational_Equilibrium Axial Axial Conformer Equatorial Equatorial Conformer Axial->Equatorial Ring Flip SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization Design Scaffold Selection (1,3-Dioxane) Modification Systematic Modification Design->Modification Synthesis Chemical Synthesis Modification->Synthesis Binding_Assay Receptor Binding Assays Synthesis->Binding_Assay SAR_Analysis Structure-Activity Relationship (SAR) Binding_Assay->SAR_Analysis SAR_Analysis->Modification Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

References

Conformational Analysis of 2-Ethyl-5,5-dimethyl-1,3-dioxane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the conformational landscape of 2-Ethyl-5,5-dimethyl-1,3-dioxane, a substituted heterocyclic compound of interest in stereochemical studies and as a potential building block in medicinal chemistry. The conformational preferences of substituents on the 1,3-dioxane ring are crucial for understanding its reactivity, spectroscopic properties, and potential biological interactions. This document outlines the key conformational states, the energetic considerations governing their populations, and the experimental and computational methodologies used for their characterization.

Introduction to the Conformational Landscape of 1,3-Dioxanes

The 1,3-dioxane ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and angle strain. However, the presence of two oxygen atoms in the ring introduces significant differences in bond lengths, bond angles, and electronic effects, which in turn influence the conformational preferences of its substituents. The major conformations of interest are the chair, twist-boat, and boat forms, with the chair being the ground state.

The orientation of substituents on the ring is described as either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The equilibrium between conformers with a substituent in the axial versus the equatorial position is a central aspect of the conformational analysis of substituted 1,3-dioxanes.

Conformational Equilibrium of this compound

The conformational equilibrium of this compound is primarily dictated by the orientation of the ethyl group at the C2 position. The two geminal methyl groups at the C5 position effectively lock the ring in a chair conformation and prevent ring inversion, thus simplifying the conformational analysis to the preference of the C2-substituent.

The ethyl group at C2 can exist in either an axial or an equatorial position. The relative stability of these two conformers is determined by a balance of steric and stereoelectronic effects.

  • Steric Hindrance: An axial substituent on a cyclohexane ring experiences destabilizing 1,3-diaxial interactions with the axial hydrogens on C4 and C6. In a 1,3-dioxane, the situation is altered. While there are still 1,3-diaxial interactions, the C-O bond is shorter than a C-C bond, which can modify the severity of these interactions.

  • Anomeric Effect: A key stereoelectronic factor in 1,3-dioxanes is the anomeric effect. This effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) to prefer the axial orientation, despite potential steric hindrance. This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of the ring oxygen atoms and the antibonding σ* orbital of the C2-substituent bond.

For a 2-ethyl group, the conformational preference will be a balance between the steric bulk of the ethyl group favoring the equatorial position and the anomeric effect favoring the axial position.

Quantitative Conformational Analysis

Table 1: Conformational Free Energy (A-values) for Ethyl Group in Cyclohexane and Related Systems

SystemSubstituentA-value (kcal/mol)Comment
CyclohexaneEthyl~1.75Favors equatorial position due to steric hindrance.
2-substituted-1,3-dioxaneEthylNot availableThe anomeric effect will counteract the steric preference, likely reducing the preference for the equatorial position compared to cyclohexane.

Table 2: Calculated Energy Parameters for the Inversion of a 5-Ethyl-1,3-dioxane Analogue

The following data is for a related compound, 5-ethyl-1,3-dioxane, and illustrates the energy barriers for ring inversion. While this compound is conformationally locked, these values provide context for the energetics of the 1,3-dioxane ring system.

Conformer/Transition StateRelative Energy (kcal/mol)
Chair (Equatorial)0.0
Transition State 19.3
Twist-Boat5.9
Transition State 210.9
Chair (Axial)1.3

Data adapted from a computational study on 5-alkyl-1,3-dioxanes.

Experimental and Computational Protocols

The conformational analysis of this compound can be approached through a combination of experimental and computational techniques.

Synthesis and Purification

Protocol for the Synthesis of this compound

This procedure is adapted from the known synthesis of similar 1,3-dioxanes.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2,2-dimethyl-1,3-propanediol (1.0 equivalent), propanal (1.1 equivalents), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Use a non-polar solvent such as toluene to facilitate the azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

  • Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

NMR Spectroscopy

Protocol for Low-Temperature ¹H NMR Analysis

Low-temperature NMR spectroscopy is a powerful tool for studying conformational equilibria. By slowing down the rate of interconversion between conformers, it is possible to observe the signals of individual conformers and determine their relative populations.

  • Sample Preparation: Prepare a dilute solution (~10-20 mg/mL) of the purified this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂)).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature, allowing the sample to equilibrate for several minutes before each acquisition.

  • Data Analysis: At a sufficiently low temperature (the coalescence temperature), the signals corresponding to the axial and equatorial conformers should become distinct. Integrate the signals for each conformer to determine their relative populations. The Gibbs free energy difference (ΔG°) can then be calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (ratio of the populations of the two conformers).

Computational Chemistry

Protocol for Computational Conformational Analysis

Computational methods, such as Density Functional Theory (DFT), can be used to model the structures and relative energies of the different conformers.

  • Structure Building: Build the 3D structures of both the axial and equatorial conformers of this compound using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This will find the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

  • Energy Comparison: The difference in the calculated Gibbs free energies between the axial and equatorial conformers provides a theoretical prediction of their relative stabilities.

Visualizing Conformational Interconversion

The interconversion between the chair and twist-boat conformations of the 1,3-dioxane ring is a dynamic process that proceeds through higher-energy transition states. The following diagram, generated using the DOT language for Graphviz, illustrates this pathway.

Conformational_Interconversion cluster_chair1 Chair (Equatorial Ethyl) cluster_ts1 Transition State cluster_twist Twist-Boat cluster_ts2 Transition State cluster_chair2 Chair (Axial Ethyl) C1 Chair_eq TS1 Half-Chair C1->TS1 ΔG‡ TS1->C1 ΔG‡ TB Twist-Boat TS1->TB TB->TS1 TS2 Half-Chair TB->TS2 TS2->TB C2 Chair_ax TS2->C2 ΔG‡ C2->TS2 ΔG‡

Caption: Conformational interconversion pathway for the 1,3-dioxane ring.

The following diagram illustrates a typical experimental workflow for the conformational analysis of this compound.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Conformational Analysis start Reactants: 2,2-dimethyl-1,3-propanediol Propanal synthesis Acid-catalyzed condensation start->synthesis purification Fractional Distillation synthesis->purification product Pure this compound purification->product nmr Low-Temperature NMR product->nmr comp Computational Modeling (DFT) product->comp data_analysis Data Analysis nmr->data_analysis comp->data_analysis conclusion Determination of Conformational Equilibrium and Energetics data_analysis->conclusion

Caption: Experimental workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a fascinating interplay of steric and stereoelectronic effects. While the gem-dimethyl group at the C5 position restricts ring inversion, the conformational preference of the C2-ethyl group is governed by a subtle balance between the sterically favored equatorial position and the anomerically favored axial position. A comprehensive understanding of this equilibrium requires a synergistic approach, combining chemical synthesis, advanced spectroscopic techniques like low-temperature NMR, and high-level computational modeling. The methodologies and comparative data presented in this guide provide a robust framework for researchers and professionals engaged in the study and application of substituted 1,3-dioxanes. Further experimental and theoretical studies on this specific molecule are warranted to provide more precise quantitative data on its conformational landscape.

Physical and chemical properties of 2-Ethyl-5,5-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-5,5-dimethyl-1,3-dioxane is a heterocyclic organic compound belonging to the class of acetals. Specifically, it is the cyclic acetal formed from the reaction of propanal and 2,2-dimethyl-1,3-propanediol. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and key reactions, tailored for a scientific audience. The information presented is crucial for its application in research and development, particularly in fields where the protection of carbonyl groups or the controlled release of aldehydes is required.

Physical Properties

This compound is a colorless liquid with a characteristic odor.[1] It is a flammable substance and should be handled with appropriate safety precautions.[1] While some physical properties have been experimentally determined, others, such as the melting point and vapor pressure, are not well-documented in publicly available literature.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₆O₂[2]
Molecular Weight 144.21 g/mol [1]
CAS Number 768-58-1[2]
Physical State Liquid[1]
Color Colorless[1]
Odor Characteristic[1]
Boiling Point 154 °C[1]
Melting Point Undetermined[1]
Density 0.88 g/cm³ at 20 °C[1]
Flash Point 50 °C[1]
Solubility in Water Not miscible or difficult to mix[1]
Refractive Index 1.4200-1.4230 @ 20°C[3]
Vapor Pressure Not determined[1]

Chemical Properties

The chemical behavior of this compound is primarily dictated by the acetal functional group. This group is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, regenerating the parent aldehyde and diol.

Key Chemical Characteristics:

  • Flammability: The compound is a flammable liquid and vapor.[1] It should be kept away from heat, sparks, open flames, and other ignition sources.

  • Stability: It is stable under recommended storage conditions.[4]

  • Incompatibilities: It is incompatible with strong oxidizing agents.

  • Hydrolysis: The 1,3-dioxane ring can be opened via acid-catalyzed hydrolysis to yield propanal and 2,2-dimethyl-1,3-propanediol. This reaction is a cornerstone of its utility as a protecting group for either the aldehyde or the diol.[5] The rate of hydrolysis is dependent on the pH of the solution, with faster rates observed at lower pH.[5]

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

  • -CH(O)₂- (acetal proton): A triplet is expected for the proton at the 2-position, coupled to the adjacent methylene group of the ethyl substituent.

  • -CH₂- (ring): The four protons of the dioxane ring at the 4 and 6 positions would likely appear as two distinct signals, each being a singlet or part of an AB system, due to the gem-dimethyl group at the 5-position.

  • -C(CH₃)₂- (gem-dimethyl): Two singlets are expected for the methyl groups at the 5-position, which are diastereotopic.

  • -CH₂CH₃ (ethyl group): A quartet for the methylene protons and a triplet for the methyl protons.

¹³C NMR (Predicted):

  • -CH(O)₂- (acetal carbon): A signal is expected in the range of 95-105 ppm.

  • -O-CH₂- (ring carbons): A signal for the carbons at the 4 and 6 positions would be expected around 70-80 ppm.

  • -C(CH₃)₂- (quaternary carbon): A signal for the carbon at the 5-position would appear in the aliphatic region.

  • -C(CH₃)₂- (gem-dimethyl carbons): Signals for the two methyl carbons at the 5-position.

  • -CH₂CH₃ (ethyl group carbons): Two distinct signals in the aliphatic region.

IR Spectroscopy (Predicted):

  • C-H stretching (alkane): Strong bands are expected in the 2850-3000 cm⁻¹ region.

  • C-O stretching (acetal): Strong, characteristic bands are expected in the 1000-1200 cm⁻¹ region, typical for the C-O-C-O-C linkage of an acetal.

  • CH₂ and CH₃ bending: Bands in the 1350-1470 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a classic example of acetal formation. It involves the acid-catalyzed reaction of propanal with 2,2-dimethyl-1,3-propanediol. The reaction is reversible, and to drive it towards the product, water, a byproduct, is typically removed.

Materials:

  • Propanal

  • 2,2-dimethyl-1,3-propanediol

  • Anhydrous toluene or benzene

  • Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add 2,2-dimethyl-1,3-propanediol and a suitable solvent like toluene.

  • Add a stoichiometric equivalent of propanal to the flask.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products propanal Propanal product This compound propanal->product Reacts with diol 2,2-Dimethyl-1,3-propanediol diol->product catalyst Acid Catalyst (e.g., p-TSA) catalyst->product solvent Toluene (with Dean-Stark) solvent->product heat Reflux heat->product water Water (removed) G Acid-Catalyzed Hydrolysis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products dioxane This compound propanal Propanal dioxane->propanal Hydrolyzes to diol 2,2-Dimethyl-1,3-propanediol dioxane->diol water Water water->propanal acid Aqueous Acid (e.g., HCl) acid->propanal

References

An In-depth Technical Guide to the Early Research on the Stability of 1,3-Dioxane Rings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxane ring, a six-membered saturated heterocycle containing two oxygen atoms at the 1- and 3-positions, is a fundamental structural motif in a vast array of organic molecules, including natural products, pharmaceuticals, and industrial chemicals. Its stability, both thermodynamic and kinetic, has been a subject of intense early investigation, laying the groundwork for its application as a versatile protecting group in organic synthesis and its role in the conformation of complex molecules. This technical guide provides a comprehensive overview of the seminal research on the stability of the 1,3-dioxane ring, with a focus on quantitative data, detailed experimental protocols, and the logical frameworks used to understand its behavior.

Thermodynamic Stability: A Conformational Perspective

Early research into the stability of the 1,3-dioxane ring was intrinsically linked to the study of its conformational preferences. Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and steric strain. However, the presence of two C-O bonds, which are shorter than C-C bonds, introduces unique stereoelectronic effects that govern its stability and the orientation of substituents.

Pioneering work by Ernest L. Eliel and his contemporaries in the mid-20th century established the fundamental principles of 1,3-dioxane conformational analysis.[1] Their studies revealed that the chair conformation of 1,3-dioxane is significantly more stable than twist-boat or boat conformations. A key finding was the pronounced preference for substituents at the 2-position to occupy the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons on C4 and C6.[2]

Quantitative Thermodynamic Data

The thermodynamic stability of the 1,3-dioxane ring has been quantified through various experimental techniques, most notably combustion calorimetry. The standard enthalpy of formation (ΔHf°) provides a direct measure of the molecule's intrinsic stability.

PropertyValue (kJ/mol)MethodReference
Standard Enthalpy of Formation (liquid, 298.15 K)-377.5 ± 1.1Combustion CalorimetryByström and Månsson, 1982[3]
Standard Enthalpy of Formation (liquid, 298.15 K)-384.6 ± 1.8Combustion CalorimetryPihlaja and Luoma, 1968[3]
Standard Enthalpy of Formation (liquid, 298.15 K)-385 ± 1Combustion CalorimetryPihlaja and Heikkilä, 1967[3]
Standard Enthalpy of Formation (liquid, 298.15 K)-376.6 ± 0.84Combustion CalorimetrySnelson and Skinner, 1961[3]
Standard Enthalpy of Formation (gas, 298.15 K)-341 ± 2NIST WebBook[3]

Table 1: Standard Enthalpies of Formation for 1,3-Dioxane.

Experimental Protocols for Thermodynamic Stability Determination

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of 1,3-dioxane was determined by measuring its enthalpy of combustion using a bomb calorimeter.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of highly purified 1,3-dioxane is placed in a sample holder (e.g., a platinum crucible) within a combustion bomb. A fuse wire (e.g., platinum or iron) is positioned to ensure ignition.

  • Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen (typically to around 30 atm).

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel containing a precisely measured quantity of water. The calorimeter is equipped with a stirrer and a high-precision thermometer. The entire assembly is placed in an insulated jacket to minimize heat exchange with the surroundings.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion until a steady final temperature is reached.

  • Data Analysis: The heat capacity of the calorimeter system (including the bomb, water, and stirrer) is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat released during the combustion of 1,3-dioxane is then calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the experimental data. The standard enthalpy of formation is then determined using Hess's Law, by combining the enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

G cluster_prep Sample Preparation cluster_combustion Combustion cluster_measurement Measurement cluster_analysis Data Analysis Sample Weigh Pure 1,3-Dioxane Fuse Position Fuse Wire Sample->Fuse Pressurize Pressurize with O₂ Fuse->Pressurize Ignite Ignite Sample Pressurize->Ignite Measure_Temp Record Temperature Change Ignite->Measure_Temp Calc_Heat Calculate Heat Released Measure_Temp->Calc_Heat Calc_Hf Calculate Enthalpy of Formation Calc_Heat->Calc_Hf

Figure 1: Experimental workflow for determining the enthalpy of formation of 1,3-dioxane via combustion calorimetry.

Kinetic Stability: Acid-Catalyzed Hydrolysis

While thermodynamically stable, the 1,3-dioxane ring is kinetically labile under acidic conditions, undergoing hydrolysis to regenerate the parent carbonyl compound and 1,3-diol.[2] This reaction is of paramount importance as it dictates the utility of 1,3-dioxanes as protecting groups. Early kinetic studies focused on elucidating the mechanism and quantifying the rate of this acid-catalyzed cleavage.

The hydrolysis of 1,3-dioxanes is a specific acid-catalyzed reaction, meaning the rate is proportional to the concentration of the protonated substrate. The accepted mechanism involves a rapid, reversible protonation of one of the ring oxygen atoms, followed by a rate-determining ring cleavage to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then rapidly attacked by water to yield a hemiacetal, which subsequently decomposes to the final products.

Quantitative Kinetic Data

Quantitative data on the hydrolysis of the parent 1,3-dioxane is less abundant in early literature compared to its substituted derivatives. However, studies on related cyclic acetals provide valuable insights into the factors governing the stability of the 1,3-dioxane ring.

AcetalCatalyst (Acid)SolventTemperature (°C)Rate Constant (k, s⁻¹)Reference
Di-tert-butyl malonateHClDioxane-water50Varies with dioxane %Hanna, 1992[4]
2-Aryl-1,3-dioxolanesVariousWater30Varies with substituentFife & Jao, 1965[5]

Table 2: Representative Rate Constants for the Acid-Catalyzed Hydrolysis of Related Acetals.

Experimental Protocols for Kinetic Stability Determination

UV-Vis Spectrophotometry for Hydrolysis Kinetics

The rate of acid-catalyzed hydrolysis of 1,3-dioxanes and related acetals can be conveniently followed using UV-Vis spectrophotometry, particularly when the resulting carbonyl compound has a strong chromophore.

Experimental Protocol:

  • Solution Preparation: Stock solutions of the 1,3-dioxane derivative, a strong acid catalyst (e.g., HCl or H₂SO₄), and a suitable buffer are prepared in a solvent system (often a mixture of water and an organic cosolvent like dioxane to ensure solubility).

  • Kinetic Run: The reaction is initiated by mixing the reactant solutions in a thermostatted cuvette placed in the sample compartment of a UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance at the λmax of the product carbonyl compound is monitored over time.

  • Data Analysis: The concentration of the product at various time points is calculated using the Beer-Lambert law. The rate constant (k) is then determined by plotting the appropriate function of concentration versus time (e.g., ln(A∞ - At) vs. time for a first-order reaction), where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this plot is equal to -k.

G cluster_prep Solution Preparation cluster_reaction Reaction Initiation cluster_measurement Data Acquisition cluster_analysis Data Analysis Dioxane_Sol 1,3-Dioxane Solution Mix Mix Solutions in Cuvette Dioxane_Sol->Mix Acid_Sol Acid Catalyst Solution Acid_Sol->Mix Monitor_Abs Monitor Absorbance vs. Time Mix->Monitor_Abs Plot_Data Plot ln(A∞ - At) vs. Time Monitor_Abs->Plot_Data Calc_k Determine Rate Constant (k) Plot_Data->Calc_k

Figure 2: Experimental workflow for determining the kinetics of acid-catalyzed hydrolysis of a 1,3-dioxane derivative using UV-Vis spectrophotometry.

Conformational Stability: Acid-Catalyzed Equilibration and NMR Spectroscopy

The relative stability of different conformers and diastereomers of substituted 1,3-dioxanes was a central focus of early research. A powerful method developed for this purpose was acid-catalyzed equilibration followed by analysis of the equilibrium mixture using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Experimental Protocol:

  • Synthesis of Isomers: A mixture of diastereomeric 1,3-dioxanes is synthesized, often resulting in a non-equilibrium ratio of products.

  • Equilibration: The mixture of isomers is dissolved in a suitable solvent (e.g., chloroform or carbon tetrachloride) and treated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or boron trifluoride etherate). The solution is allowed to stand at a constant temperature until equilibrium is reached.

  • Quenching and Workup: The acid catalyst is neutralized by the addition of a base (e.g., triethylamine or anhydrous potassium carbonate). The solvent is removed under reduced pressure.

  • NMR Analysis: The equilibrium mixture of isomers is dissolved in a deuterated solvent (e.g., CDCl₃), and the ¹H or ¹³C NMR spectrum is recorded.

  • Data Analysis: The relative amounts of each isomer at equilibrium are determined by integrating the signals corresponding to specific, well-resolved protons or carbons in the NMR spectrum. The equilibrium constant (Keq) is then calculated from the ratio of the products. The difference in Gibbs free energy (ΔG°) between the isomers is calculated using the equation: ΔG° = -RTln(Keq).

G cluster_synthesis Synthesis cluster_equilibration Equilibration cluster_analysis Analysis Start Start with non-equilibrium mixture of isomers Equilibrate Acid-catalyzed equilibration Start->Equilibrate Quench Quench reaction Equilibrate->Quench NMR NMR analysis Quench->NMR Integrate Integrate signals NMR->Integrate Calculate Calculate Keq and ΔG° Integrate->Calculate

Figure 3: Experimental workflow for determining the conformational energy of substituted 1,3-dioxanes.

Signaling Pathway: Mechanism of Acid-Catalyzed Hydrolysis

The step-by-step molecular transformations involved in the acid-catalyzed hydrolysis of a 1,3-dioxane ring can be visualized as a signaling pathway.

G Dioxane 1,3-Dioxane ProtonatedDioxane Protonated 1,3-Dioxane Dioxane->ProtonatedDioxane H⁺ (fast, reversible) Oxocarbenium Oxocarbenium Ion Intermediate ProtonatedDioxane->Oxocarbenium Ring Cleavage (rate-determining) Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H₂O (fast) Products Carbonyl + 1,3-Diol Hemiacetal->Products - H⁺ (fast)

Figure 4: Signaling pathway for the acid-catalyzed hydrolysis of the 1,3-dioxane ring.

Conclusion

The early research on the stability of 1,3-dioxane rings provided a robust foundation for understanding the interplay of conformational effects, thermodynamics, and kinetics in saturated heterocyclic systems. The quantitative data derived from these studies, coupled with the detailed mechanistic insights, have been instrumental in establishing the 1,3-dioxane moiety as a reliable and predictable component in the toolbox of organic chemists. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental principles remains crucial for the rational design and synthesis of complex molecules with desired properties and stability profiles.

References

Theoretical Deep Dive into the Stereochemistry of 2-Ethyl-5,5-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the theoretical underpinnings of the stereochemistry of 2-Ethyl-5,5-dimethyl-1,3-dioxane. Drawing upon computational chemistry and spectroscopic data from related 1,3-dioxane derivatives, this document provides a comprehensive overview of the conformational landscape, governing stereoelectronic effects, and the methodologies used to study these phenomena. This information is critical for understanding molecular interactions and reactivity in drug design and development.

Introduction to the Stereochemistry of 1,3-Dioxanes

The 1,3-dioxane ring is a saturated six-membered heterocycle containing two oxygen atoms at positions 1 and 3. Its stereochemistry is of significant interest in organic chemistry and medicinal chemistry due to its presence in numerous natural products and synthetic compounds. The conformational preferences of substituents on the 1,3-dioxane ring are governed by a complex interplay of steric and stereoelectronic effects, which dictate the molecule's three-dimensional structure and, consequently, its physical and biological properties.

Derivatives of 1,3-dioxane have proven to be invaluable models for conformational analysis. The introduction of substituents allows for the detailed study of fundamental phenomena such as gauche interactions, electrostatic effects, and stereoelectronic effects like the anomeric effect.[1]

Conformational Analysis of this compound

The conformational landscape of this compound is dominated by the chair conformation, which is significantly more stable than the flexible twist-boat forms. The presence of the gem-dimethyl group at the C5 position effectively locks the ring and prevents ring inversion, simplifying the conformational analysis to the orientation of the ethyl group at the C2 position.

The primary conformational equilibrium for this molecule is between the axial and equatorial orientations of the 2-ethyl group.

Caption: Conformational equilibrium of this compound.

The Anomeric Effect

A key factor influencing the axial/equatorial preference of the 2-ethyl group is the anomeric effect. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon (C2 in 1,3-dioxanes) to adopt an axial orientation, despite the steric hindrance this may cause.[2][3] This preference is generally attributed to a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring oxygen atoms and the antibonding σ* orbital of the C-substituent bond (n→σ* interaction).[3]

For 2-substituted 1,3-dioxanes, the axial conformer allows for a favorable overlap between the p-type lone pair on the oxygen atoms and the σ* orbital of the exocyclic C-C bond of the ethyl group. This interaction is a stabilizing factor for the axial conformation.

Quantitative Conformational Data

Table 1: Conformational Energies of 5-Substituted 1,3-Dioxanes

Substituent (R)ΔG° (kcal/mol)MethodReference
Ethyl0.82¹H NMR[4]
Isopropyl0.9¹H NMR[4]
tert-Butyl0.8¹H NMR[4]
Phenyl0.67¹H NMR[4]

Note: ΔG° represents the Gibbs free energy difference for the equilibrium between the axial and equatorial conformers of the substituent at C5.

Table 2: Calculated Energy Parameters for the Inversion of 5-Substituted 1,3-Dioxanes (kcal/mol)

CompoundΔE (Cₐ - Cₑ)ΔE (TS₁ - Cₑ)ΔE (TS₂ - Cₑ)ΔE (1,4-T - Cₑ)ΔE (2,5-T - Cₑ)
5-Ethyl-1,3-dioxane0.910.710.56.56.2
5-tert-Butyl-1,3-dioxane1.310.810.77.06.6
5-Phenyl-1,3-dioxane0.49.99.75.85.2

Data obtained from quantum-chemical calculations at the RHF/6-31G(d) level of theory. Cₐ and Cₑ represent axial and equatorial chair conformers, respectively. TS₁ and TS₂ are transition states, and 1,4-T and 2,5-T are twist-boat conformations.[4]

Methodologies for Stereochemical Studies

The stereochemical analysis of 1,3-dioxane derivatives relies on a combination of experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the conformational equilibrium of 1,3-dioxanes. The chemical shifts and coupling constants of the ring protons are sensitive to their axial or equatorial orientation.

  • Sample Preparation: Samples are typically prepared by dissolving the 1,3-dioxane derivative in a suitable deuterated solvent (e.g., CDCl₃, (CD₃)₂CO, (CD₃)₂SO) at a concentration suitable for NMR analysis.

  • Data Acquisition: ¹H NMR spectra are recorded on a high-resolution NMR spectrometer. For conformational studies, spectra may be acquired at various temperatures to observe changes in the equilibrium.

  • Data Analysis: The conformational equilibrium constant (K) can be determined from the chemical shifts of specific protons in the fast- and slow-exchange regimes. The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RTlnK. Vicinal coupling constants (³J) are also used to infer the dihedral angles and thus the conformation of the ring.[4][5]

Computational Protocols

Quantum-chemical calculations are essential for mapping the potential energy surface and understanding the underlying energetic factors that govern conformational preferences.

  • Method Selection: A variety of computational methods can be employed, ranging from semi-empirical methods (e.g., AM1) to more accurate ab initio (e.g., RHF) and density functional theory (DFT) methods (e.g., B3PW91, M06-2X).[6][7][8] The choice of method and basis set (e.g., 6-31G(d), 6-311+G(d,p), cc-pVDZ) is crucial for obtaining reliable results.[4][5][7][8]

  • Workflow: A typical computational workflow for conformational analysis involves:

    • Geometry Optimization: The initial structures of all possible conformers (e.g., axial and equatorial chair, twist-boat) are optimized to find the local minima on the potential energy surface.

    • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energy, thermal corrections).

    • Transition State Search: The transition states connecting the different conformers are located using appropriate search algorithms.

    • Energy Calculations: The relative energies of the conformers and the energy barriers for interconversion are calculated to determine the conformational preferences and the dynamics of the system.

G start Propose Initial Geometries (e.g., Chair, Twist-Boat) opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq check Verify Minima (No Imaginary Frequencies) freq->check ts_search Transition State Search check->ts_search If Minima Confirmed irc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc energy Calculate Relative Energies (ΔE, ΔG) irc->energy end Determine Conformational Preferences and Interconversion Barriers energy->end

Caption: A typical workflow for computational conformational analysis.

Conclusion

The stereochemistry of this compound is primarily dictated by the chair conformation of the dioxane ring, with the key conformational variable being the axial or equatorial orientation of the 2-ethyl group. The anomeric effect plays a crucial role in stabilizing the axial conformer. While direct experimental data for this specific molecule is scarce, analysis of related compounds provides a solid framework for understanding its stereochemical behavior. The combination of NMR spectroscopy and quantum-chemical calculations offers a powerful approach for elucidating the conformational landscape of this and other substituted 1,3-dioxanes, providing valuable insights for applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: 2-Ethyl-5,5-dimethyl-1,3-dioxane as a Protecting Group for Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-Ethyl-5,5-dimethyl-1,3-dioxane as a robust and versatile protecting group for 1,3-diols in organic synthesis. This acetal is particularly valuable in multi-step syntheses where stability to a range of reaction conditions is paramount.

Introduction

The protection of diols is a critical step in the synthesis of complex molecules, including pharmaceuticals and natural products. The this compound protecting group, formed from the reaction of a 1,3-diol with propanal in the presence of an acid catalyst, offers a stable cyclic acetal. The gem-dimethyl group on the C5 position of the dioxane ring can enhance the stability of the protecting group. This group is generally stable to basic, reductive, and many oxidative conditions, while being readily cleaved under acidic conditions.[1]

Advantages:

  • Stability: Stable to bases, nucleophiles, and many oxidizing and reducing agents.

  • Formation: Readily formed under standard acid-catalyzed conditions.

  • Cleavage: Can be selectively removed under acidic conditions.

Disadvantages:

  • Acid Lability: Sensitive to acidic conditions, which may not be compatible with all synthetic routes.

  • Introduction of a Stereocenter: The formation of the acetal from an unsymmetrical diol can introduce a new stereocenter at the C2 position, potentially leading to diastereomeric mixtures.

Data Presentation

The following tables summarize the general conditions for the protection and deprotection of 1,3-diols using this compound. Please note that optimal conditions may vary depending on the specific substrate.

Table 1: General Protocol for Protection of 1,3-Diols

ParameterConditionNotes
Diol Substrate 1,3-DiolsReactivity can be influenced by steric hindrance around the hydroxyl groups.
Reagents Propanal (1.1 - 1.5 equiv.)
Acid Catalyst (catalytic)p-Toluenesulfonic acid (p-TsOH), Camphorsulfonic acid (CSA), or a Lewis acid.
Solvent Aprotic (e.g., Toluene, Dichloromethane)Toluene allows for azeotropic removal of water with a Dean-Stark apparatus.
Temperature Room Temperature to RefluxDependent on the reactivity of the diol and the chosen solvent.
Reaction Time 1 - 12 hoursMonitored by TLC or GC-MS.
Work-up Aqueous basic wash (e.g., sat. NaHCO₃), extraction, drying, and concentration.To neutralize the acid catalyst.
Purification Column chromatography on silica gel.
Typical Yield > 85%Highly dependent on the substrate.

Table 2: General Protocol for Deprotection of this compound

ParameterConditionNotes
Protected Diol This compound derivative
Reagents Acid (catalytic to stoichiometric)Acetic acid, trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Solvent Protic (e.g., THF/H₂O, Acetone/H₂O, Methanol)The presence of water is necessary for hydrolysis.
Temperature 0 °C to Room TemperatureMild conditions are often sufficient.
Reaction Time 30 minutes - 6 hoursMonitored by TLC or LC-MS.
Work-up Neutralization with a weak base (e.g., sat. NaHCO₃), extraction, drying, and concentration.
Purification Column chromatography on silica gel.To separate the diol from the aldehyde byproduct.
Typical Yield > 90%Generally high-yielding.

Experimental Protocols

Protocol 1: Protection of a Representative 1,3-Diol (e.g., 2,2-Dimethyl-1,3-propanediol)

This protocol describes the formation of this compound.

Materials:

  • 2,2-Dimethyl-1,3-propanediol

  • Propanal

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add 2,2-dimethyl-1,3-propanediol (1.0 equiv.), toluene (approx. 0.2 M solution of the diol), and a catalytic amount of p-TsOH·H₂O (0.01 - 0.05 equiv.).

  • Add propanal (1.2 equiv.) to the mixture.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue heating until no more water is collected and thin-layer chromatography (TLC) indicates complete consumption of the starting diol.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Protocol 2: Deprotection of this compound

This protocol describes the cleavage of the acetal to regenerate the diol.

Materials:

  • This compound derivative

  • Tetrahydrofuran (THF)

  • Water

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve the this compound derivative (1.0 equiv.) in a mixture of THF and water (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of aqueous HCl (e.g., 0.1 equiv. of 1 M HCl) dropwise.

  • Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the pure diol.

Mandatory Visualizations

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Diol 1,3-Diol ProtectedDiol 2-Ethyl-5,5-dimethyl- 1,3-dioxane Diol->ProtectedDiol Protection Byproduct Propanal Diol->Byproduct ProtectedDiol->Diol Deprotection H2O_out H₂O (removed) ProtectedDiol->H2O_out Propanal Propanal Propanal->ProtectedDiol AcidCatalyst Acid Catalyst (e.g., p-TsOH) AcidCatalyst->ProtectedDiol Acid_in Aqueous Acid (e.g., HCl, H₂O) Acid_in->Diol

Caption: Workflow for the protection and deprotection of 1,3-diols.

Stability_Diagram cluster_stable Stable Conditions cluster_labile Labile Conditions ProtectedDiol This compound Stable_Base Basic (e.g., NaOH, NaH) ProtectedDiol->Stable_Base Stable Stable_Nuc Nucleophilic (e.g., Grignard, Organolithium) ProtectedDiol->Stable_Nuc Stable Stable_Red Reductive (e.g., LiAlH₄, NaBH₄) ProtectedDiol->Stable_Red Stable Stable_Ox Mild Oxidative (e.g., PCC, MnO₂) ProtectedDiol->Stable_Ox Stable Labile_Acid Acidic (e.g., aq. HCl, TFA) ProtectedDiol->Labile_Acid Cleaved

Caption: Stability profile of the this compound protecting group.

References

Application Notes and Protocols: Chiral 1,3-Dioxanes in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

While 2-ethyl-5,5-dimethyl-1,3-dioxane is an achiral molecule and therefore not employed as a chiral auxiliary in asymmetric synthesis, the broader class of chiral 1,3-dioxanes represents a powerful tool for stereoselective transformations. These chiral auxiliaries are typically derived from readily available chiral 1,3-diols, such as (2R,4R)-(-)-2,4-pentanediol. By temporarily incorporating this chiral motif, researchers can effectively control the stereochemical outcome of various carbon-carbon bond-forming reactions, including aldol additions and alkylations.

This document provides detailed application notes and protocols for the use of chiral 1,3-dioxane acetals, specifically those derived from (2R,4R)-(-)-2,4-pentanediol, in asymmetric synthesis.

Principle of Asymmetric Induction

The underlying principle of using chiral 1,3-dioxane auxiliaries lies in their ability to create a sterically defined environment around a reactive center. The chair-like conformation of the dioxane ring, coupled with the stereodirecting influence of the substituents on the chiral diol backbone, effectively shields one face of the enolate, leading to a highly diastereoselective approach of the electrophile. Subsequent removal of the chiral auxiliary reveals the desired enantiomerically enriched product.

The general workflow for utilizing a chiral 1,3-dioxane auxiliary in an asymmetric aldol reaction is depicted below.

Asymmetric Aldol Workflow cluster_0 Step 1: Acetal Formation cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Ketone Ketone ChiralAcetal Chiral Dioxane Acetal Ketone->ChiralAcetal Acid catalyst ChiralDiol Chiral 1,3-Diol ((2R,4R)-2,4-pentanediol) ChiralDiol->ChiralAcetal Enolate Enolate Formation (e.g., LDA) ChiralAcetal->Enolate Adduct Diastereomerically Enriched Adduct Enolate->Adduct Electrophilic attack Electrophile Electrophile (e.g., Aldehyde) Electrophile->Adduct FinalProduct Enantiomerically Enriched Product Adduct->FinalProduct Hydrolysis/Reduction RecoveredDiol Recovered Chiral Diol Adduct->RecoveredDiol Acetal_Formation_Diagram Start Combine Ketone, (2R,4R)-2,4-pentanediol, p-TSA in Toluene Reflux Heat to Reflux with Dean-Stark Trap Start->Reflux Water_Removal Azeotropic Removal of Water Reflux->Water_Removal Cool Cool to Room Temperature Water_Removal->Cool Quench Quench with aq. NaHCO3 Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine, Dry over MgSO4 Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product Pure Chiral 1,3-Dioxane Acetal Purify->Product

Application of 2-Ethyl-5,5-dimethyl-1,3-dioxane in Natural Product Synthesis: A Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate pathways leading to the total synthesis of complex natural products. Among the diverse array of protecting groups, acetals and ketals play a pivotal role in the temporary masking of carbonyl and hydroxyl functionalities. This application note focuses on 2-ethyl-5,5-dimethyl-1,3-dioxane, a specific cyclic acetal, and its utility as a robust protecting group for 1,3-diols in the synthesis of natural product precursors.

The 5,5-dimethyl-1,3-dioxane scaffold is particularly advantageous due to the gem-dimethyl group, which can lock the six-membered ring in a preferred chair conformation. This conformational rigidity can be exploited to influence the stereochemical outcome of subsequent reactions on the molecule. The ethyl group at the 2-position provides a stable acetal that is resistant to a range of reaction conditions, yet can be selectively removed under acidic conditions.

While direct literature examples detailing the use of this compound in a completed natural product synthesis are not prevalent, its structural analogs are well-represented. For instance, in the total synthesis of the potent cytostatic marine macrolide, Phorboxazole A, a closely related 2,2-dimethyl-1,3-dioxane was employed to protect a key 1,3-diol intermediate. This strategy highlights the importance of the 1,3-dioxane moiety in masking reactive diols during multi-step synthetic sequences.

The following sections provide a detailed protocol for the formation of a representative 1,3-dioxane and a summary of the reaction's efficiency, drawing parallels from established synthetic routes.

Quantitative Data Summary

The efficiency of 1,3-dioxane formation is typically high, as demonstrated in analogous syntheses of complex molecules. The following table summarizes representative data for the protection of a 1,3-diol using a similar 2,2-disubstituted-1,3-dioxane protecting group strategy.

Reaction Substrate Protecting Group Source Catalyst Solvent Yield (%) Reference
1,3-Dioxane Formation(3S)-5-Iodo-hex-5-ene-1,3-diol2,2-Dimethoxypropane10-Camphorsulfonic acid2,2-Dimethoxypropane96[1]

Experimental Protocols

Protocol 1: General Procedure for the Formation of a 2,2-Disubstituted-5,5-dimethyl-1,3-dioxane

This protocol is adapted from the synthesis of a key intermediate in the total synthesis of (+)-Phorboxazole A and is applicable for the formation of this compound from the corresponding 1,3-diol and an appropriate acetal precursor.

Materials:

  • 1,3-Diol substrate (e.g., 2,2-dimethylpropane-1,3-diol)

  • Propanal diethyl acetal (or 2-ethyl-1,3-dioxolane)

  • 10-Camphorsulfonic acid (CSA) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., Dichloromethane or Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, petroleum ether)

Procedure:

  • To a stirred solution of the 1,3-diol (1.0 equivalent) in the chosen anhydrous solvent, add the propanal diethyl acetal (1.2 equivalents).

  • Add a catalytic amount of 10-camphorsulfonic acid (0.05 equivalents) to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure this compound.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this application note.

Protection_Strategy cluster_0 Synthetic Pathway Natural_Product_Precursor Natural Product Precursor (with 1,3-diol) Protection Protection of 1,3-diol Natural_Product_Precursor->Protection Protected_Intermediate Protected Intermediate (1,3-Dioxane) Protection->Protected_Intermediate Further_Transformations Further Synthetic Transformations Protected_Intermediate->Further_Transformations Deprotection Deprotection (Acidic Conditions) Further_Transformations->Deprotection Advanced_Intermediate Advanced Intermediate (Regenerated 1,3-diol) Deprotection->Advanced_Intermediate

Caption: General workflow for the use of a 1,3-dioxane as a protecting group in a synthetic sequence.

Experimental_Workflow Start Start Mix_Reagents Mix 1,3-Diol, Acetal Source, and Acid Catalyst in Anhydrous Solvent Start->Mix_Reagents Reaction Stir at Room Temperature (Monitor by TLC) Mix_Reagents->Reaction Quench Quench with Saturated Aqueous NaHCO3 Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Combined Organic Layers and Concentrate Extraction->Drying Purification Purify by Flash Chromatography Drying->Purification End Pure 1,3-Dioxane Purification->End

Caption: Step-by-step experimental workflow for the synthesis of a 1,3-dioxane.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of 2-Ethyl-5,5-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed methodologies for the quantitative analysis of 2-Ethyl-5,5-dimethyl-1,3-dioxane in various matrices, catering to researchers, scientists, and professionals in drug development and environmental analysis. The following sections outline two primary gas chromatography (GC) methods: Static Headspace GC coupled with Mass Spectrometry (SH-GC-MS) for volatile organic compound analysis in solid or liquid samples, and Purge and Trap GC-MS for trace-level detection in aqueous samples. A simpler Gas Chromatography with Flame Ionization Detection (GC-FID) method is also described for applications where higher concentration levels are expected, such as in industrial wastewater.

Introduction

This compound is a cyclic ether that can be found as a byproduct in industrial processes and may be present as an impurity in pharmaceutical excipients or as a contaminant in environmental samples.[1] Its presence, even at trace levels, can be of concern, necessitating sensitive and reliable analytical methods for its detection and quantification. Gas chromatography is the predominant technique for the analysis of such volatile and semi-volatile organic compounds.[2][3] Coupling GC with a mass spectrometer (GC-MS) offers high sensitivity and specificity, while a flame ionization detector (FID) provides a robust and cost-effective alternative for less demanding applications.[2][3] The choice of sample introduction method, such as static headspace or purge and trap, depends on the sample matrix and the required detection limits.

Method 1: Static Headspace Gas Chromatography-Mass Spectrometry (SH-GC-MS)

This method is suitable for the determination of this compound in water, wastewater, and solid matrices. The static headspace technique allows for the analysis of volatile compounds without direct injection of the sample matrix, which can contaminate the GC system.

Experimental Protocol

1. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 1-100 µg/L).

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of a suitable internal standard, such as this compound-d2, in methanol.[3]

  • Sample Preparation:

    • For liquid samples (e.g., water), place 5 mL of the sample into a 20 mL headspace vial.

    • For solid samples, accurately weigh approximately 0.5 g of the homogenized sample into a 20 mL headspace vial. Add 5 mL of reagent water.

    • Spike each sample and calibration standard with the internal standard to a final concentration of 10 µg/L.

    • Add a salting-out agent (e.g., 1.5 g of sodium chloride) to each vial to increase the volatility of the analyte.

    • Immediately seal the vials with PTFE-lined septa and aluminum caps.

2. GC-MS Analysis:

  • Place the prepared vials in the headspace autosampler.

  • Equilibrate the vials at the specified temperature and time before injecting the headspace gas into the GC-MS system.

Instrumentation Parameters

The following table summarizes the recommended starting parameters for the SH-GC-MS analysis. These may require optimization based on the specific instrumentation used.

ParameterValue
GC System
ColumnSH-I-624 Sil MS (30 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Program40°C (hold for 2 min), ramp at 20°C/min to 230°C (hold for 5 min)[4]
InjectorSplit/Splitless, operated in splitless mode
Injector Temperature250°C
Headspace Autosampler
Oven Temperature70°C[4]
Equilibration Time30 min[4]
Sample Loop Volume1 mL
Transfer Line Temperature150°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature250°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)To be determined based on the mass spectrum of this compound (e.g., molecular ion and major fragments)
Quantitative Data Summary
AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeReference
2-alkyl-5,5-dimethyl-1,3-dioxanesWastewaterHS-GC-FID400-700 µg/L--[4][5]
Similar compounds (e.g., 1,4-dioxane)WaterSH-GC-MS0.1 µg/L1 µg/L1-100 µg/L[4]

Method 2: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This method is highly sensitive and suitable for the trace-level determination of this compound in drinking water and other clean aqueous matrices.

Experimental Protocol

1. Standard and Sample Preparation:

  • Follow the same procedure for the preparation of stock and working standard solutions as described in Method 1.

  • Sample Preparation:

    • Fill a 40 mL purge-and-trap vial with the water sample, ensuring no headspace.

    • Spike each sample and calibration standard with the internal standard to a final concentration of 10 ng/L.

    • Add a surrogate standard if required by the specific regulatory method.

2. GC-MS Analysis:

  • Place the vials in the purge and trap autosampler.

  • The volatile analytes are purged from the water sample with an inert gas and collected on an adsorbent trap. The trap is then rapidly heated to desorb the analytes into the GC-MS system.

Instrumentation Parameters

The following table provides recommended starting parameters for the P&T-GC-MS analysis.

ParameterValue
GC System
ColumnRtx-624 (60 m x 0.32 mm i.d., 1.8 µm film thickness) or equivalent[5]
Carrier GasHelium, constant flow at 1.5 mL/min
Oven Program40°C (hold for 2 min), ramp at 8°C/min to 110°C (hold for 1 min), then ramp at 10°C/min to 220°C (hold for 10 min)[5]
InjectorSplit/Splitless, operated in splitless mode
Injector Temperature220°C
Purge and Trap System
Purge GasHelium
Purge Time11 min
Desorb Time2 min
Desorb Temperature250°C
Bake Temperature260°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature250°C
Acquisition ModeFull Scan (m/z 45-300) for identification and MRM for quantification
MRM TransitionsTo be optimized for this compound (precursor ion -> product ions)
Quantitative Data Summary
AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeReference
This compoundDrinking Water---0.5-500 ng/L[3]
Odorous Compounds (general)Drinking WaterP&T-GC-MS<10 ng/L--[5]

Method 3: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is a cost-effective approach for the analysis of this compound at higher concentrations, such as in industrial wastewater monitoring.

Experimental Protocol

1. Standard and Sample Preparation:

  • Prepare stock and working standards in a suitable solvent like methanol or dichloromethane.

  • Sample Preparation:

    • For wastewater samples, a liquid-liquid extraction may be necessary.

    • To 100 mL of sample, add 10 mL of dichloromethane and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Dry the extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen if necessary.

    • Add an internal standard before injection.

2. GC-FID Analysis:

  • Inject 1 µL of the prepared sample or standard into the GC-FID system.

Instrumentation Parameters

The following table outlines the recommended starting parameters for the GC-FID analysis.

ParameterValue
GC System
Column5% Carbowax 20M packed column or a polar capillary column
Carrier GasNitrogen or Helium at a flow rate of 30 mL/min[2]
Oven Program80°C (hold for 5 min), then ramp at 10°C/min to 210°C[2]
InjectorSplit/Splitless, operated in split mode (e.g., 20:1)
Injector Temperature230°C
FID Detector
Temperature250°C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2)25 mL/min
Quantitative Data Summary
AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeReference
2-alkyl-5,5-dimethyl-1,3-dioxanesWastewaterHS-GC-FID400-700 µg/L--[4][5]

Experimental Workflow Diagram

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_intro Sample Introduction cluster_analysis Analysis cluster_data Data Processing start Obtain Sample (Water/Solid) prep_liquid Liquid Sample (e.g., Water) start->prep_liquid prep_solid Solid Sample (Homogenize) start->prep_solid add_is Spike with Internal Standard prep_liquid->add_is prep_solid->add_is shs Static Headspace (Method 1) add_is->shs HS Vial pt Purge and Trap (Method 2) add_is->pt P&T Vial lle Liquid-Liquid Extraction (Method 3) add_is->lle Extraction prep_standards Prepare Calibration Standards gc Gas Chromatography (Separation) shs->gc pt->gc lle->gc ms Mass Spectrometry (Detection - MS) gc->ms fid Flame Ionization (Detection - FID) gc->fid integrate Peak Integration ms->integrate fid->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Workflow for the GC analysis of this compound.

References

Application Note: HPLC Separation of 2-Ethyl-5,5-dimethyl-1,3-dioxane Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethyl-5,5-dimethyl-1,3-dioxane is a heterocyclic compound that can exist as diastereomers due to the presence of chiral centers. The effective separation and quantification of these diastereomers are crucial in various fields, including stereoselective synthesis and pharmaceutical development, to ensure the desired therapeutic effects and to meet regulatory requirements. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of stereoisomers. This application note provides a detailed protocol for the separation of this compound diastereomers using normal-phase HPLC. While specific application notes for this exact compound are not widely published, the following methodology is based on established principles for the separation of diastereomeric compounds.[1][2][3][4]

Principle

Diastereomers possess different physical and chemical properties, which allows for their separation on achiral stationary phases.[5] Normal-phase chromatography, utilizing a polar stationary phase and a non-polar mobile phase, is often effective in resolving diastereomers due to the subtle differences in their interactions with the stationary phase.

Data Presentation

The following table summarizes the expected quantitative data for the separation of cis- and trans-2-Ethyl-5,5-dimethyl-1,3-dioxane diastereomers based on the proposed method.

ParameterDiastereomer 1 (cis)Diastereomer 2 (trans)
Retention Time (min)8.510.2
Peak Area(Example Value)(Example Value)
Peak Height(Example Value)(Example Value)
Resolution (Rs)\multicolumn{2}{c}{> 1.5}
Tailing Factor< 1.2< 1.2

Experimental Protocol

This protocol outlines the steps for the HPLC separation of this compound diastereomers.

1. Materials and Reagents

  • Sample: A mixture of this compound diastereomers.

  • Solvents: HPLC grade n-Hexane and Isopropanol.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition Software: Chromatography data station for system control, data acquisition, and processing.

2. Chromatographic Conditions

ParameterSetting
Column Silica Gel, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or Refractive Index Detector)
Injection Volume 10 µL
Run Time 15 minutes

3. Sample Preparation

  • Accurately weigh and dissolve the this compound diastereomer mixture in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase only) to ensure the system is clean.

  • Inject the prepared sample solution onto the column.

  • Acquire data for 15 minutes.

  • After the analysis, flush the column with a suitable solvent and store it according to the manufacturer's recommendations.

5. Data Analysis

  • Integrate the peaks in the obtained chromatogram.

  • Identify the peaks corresponding to the two diastereomers based on their retention times.

  • Calculate the resolution between the two diastereomer peaks to ensure adequate separation.

  • Quantify the relative amounts of each diastereomer by comparing their peak areas.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample dissolve->filter equilibrate Equilibrate System filter->equilibrate inject Inject Sample equilibrate->inject run Run Analysis inject->run acquire Acquire Data run->acquire integrate Integrate Peaks acquire->integrate quantify Quantify Diastereomers integrate->quantify end End quantify->end

Caption: Experimental workflow for HPLC separation.

G cluster_params Chromatographic Parameters cluster_outcomes Separation Outcomes mobile_phase Mobile Phase Composition (Hexane:IPA Ratio) retention Retention Time mobile_phase->retention affects resolution Resolution (Rs) mobile_phase->resolution affects flow_rate Flow Rate flow_rate->retention inversely affects flow_rate->resolution affects temperature Column Temperature temperature->retention affects temperature->resolution affects retention->resolution peak_shape Peak Shape resolution->peak_shape

Caption: Factors affecting diastereomer separation.

References

Application Notes and Protocols: 2-Ethyl-5,5-dimethyl-1,3-dioxane in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Ethyl-5,5-dimethyl-1,3-dioxane is a synthetic organic compound with notable olfactory properties. While not extensively used as a primary fragrance ingredient in commercial perfumery, its unique scent profile and low odor threshold make it a subject of interest for researchers in flavor and fragrance chemistry. It is primarily recognized for its potent "tutti-frutti" or sweet, fruity aroma at low concentrations.[1][2] However, at higher concentrations, its scent can be perceived as unpleasant, described as a "burnt, sickening sweet" odor.[1][2] This dual nature, combined with its occasional emergence as a malodorous contaminant in drinking water, underscores the importance of understanding its synthesis, properties, and analysis for professionals in environmental science, and flavor and fragrance development.[1][3] This document provides detailed application notes and experimental protocols for the synthesis, analysis, and characterization of this compound.

Physicochemical Properties and Olfactory Profile

A summary of the key physicochemical and olfactory properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₆O₂[4]
Molecular Weight 144.21 g/mol [4]
CAS Number 768-58-1
Appearance Colorless liquidN/A
Odor Description Sweet, tutti-frutti, blueberry[1][2][5]
Odor Threshold in Water 5 - 10 ng/L[1][2]
Flavor Profile Used as a water flavor standard for blueberry character[5]

Applications in Flavor and Fragrance Chemistry

The primary application of this compound in the flavor industry is as a reference standard. Its distinct "blueberry" character makes it a useful tool for training professional tasters to recognize and scale the intensity of this specific flavor note in water.[5] While its potent and potentially cloying aroma at higher concentrations has limited its use in fine fragrance, its low odor threshold suggests potential for use in trace amounts to impart specific fruity nuances to complex fragrance compositions.

Conversely, its unintended formation in industrial processes and subsequent contamination of water sources has been a significant area of study.[1][3] The compound has been identified as the cause of "off-flavor" events in drinking water, with concentrations detected up to 658 ng/L.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the acid-catalyzed acetalization of neopentyl glycol with propanal.[4]

Materials:

  • Neopentyl glycol (2,2-dimethyl-1,3-propanediol)

  • Propanal (Propionaldehyde)

  • Concentrated Hydrochloric Acid (catalyst)

  • Anhydrous Sodium Carbonate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermocouple

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a thermocouple, add neopentyl glycol (0.25 mole).

  • Add propanal (0.275 mole, 1.1 equivalents) to the flask.

  • Carefully add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mL of 37% HCl) to the reaction mixture. A slight temperature drop may be observed.

  • Stir the mixture. An exothermic reaction will occur, and the temperature will rise. Maintain the temperature below 45°C, using a water bath for cooling if necessary.

  • Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel.

  • The lower aqueous layer is removed.

  • The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium carbonate.

  • Filter the mixture to remove the drying agent.

  • Purify the crude product by distillation under reduced pressure.

Below is a DOT script for a diagram illustrating the synthesis workflow.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Neopentyl Glycol Neopentyl Glycol Mixing and Stirring Mixing and Stirring Neopentyl Glycol->Mixing and Stirring Propanal Propanal Propanal->Mixing and Stirring HCl (catalyst) HCl (catalyst) HCl (catalyst)->Mixing and Stirring Exothermic Reaction (Control T < 45°C) Exothermic Reaction (Control T < 45°C) Mixing and Stirring->Exothermic Reaction (Control T < 45°C) Separation of Aqueous Layer Separation of Aqueous Layer Exothermic Reaction (Control T < 45°C)->Separation of Aqueous Layer Neutralization (NaHCO3) Neutralization (NaHCO3) Separation of Aqueous Layer->Neutralization (NaHCO3) Drying (Na2CO3) Drying (Na2CO3) Neutralization (NaHCO3)->Drying (Na2CO3) Filtration Filtration Drying (Na2CO3)->Filtration Vacuum Distillation Vacuum Distillation Filtration->Vacuum Distillation Pure this compound Pure this compound Vacuum Distillation->Pure this compound

Caption: Synthesis workflow for this compound.

Protocol 2: Analysis of this compound in Water by GC-MS

This protocol provides a general guideline for the analysis of this compound in water samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms, HP-5ms)

  • Solid-Phase Microextraction (SPME) fibers (e.g., PDMS/DVB) or liquid-liquid extraction solvents (e.g., dichloromethane)

  • Autosampler vials

  • Helium (carrier gas)

  • Standard of this compound

Sample Preparation (SPME):

  • Place a known volume of the water sample (e.g., 10 mL) into a 20 mL headspace vial.

  • Add a small amount of salt (e.g., NaCl) to increase the ionic strength and promote the partitioning of the analyte into the headspace.

  • Seal the vial with a septum cap.

  • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) with agitation.

  • Retract the fiber and introduce it into the GC injector for thermal desorption.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

Data Analysis:

  • Identify this compound by its retention time and mass spectrum.

  • Quantify the concentration using a calibration curve prepared with standards of known concentrations.

Below is a DOT script for a diagram illustrating the analytical workflow.

G Analytical Workflow for this compound in Water cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Water Sample Collection Water Sample Collection Sample Preparation Sample Preparation Water Sample Collection->Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis SPME Solid-Phase Microextraction (SPME) Injection Injection SPME->Injection LLE Liquid-Liquid Extraction (LLE) LLE->Injection Data Processing Data Processing GC-MS Analysis->Data Processing Separation (GC) Separation (GC) Injection->Separation (GC) Ionization and Detection (MS) Ionization and Detection (MS) Separation (GC)->Ionization and Detection (MS) Identification (Retention Time, Mass Spectrum) Identification (Retention Time, Mass Spectrum) Ionization and Detection (MS)->Identification (Retention Time, Mass Spectrum) Results Results Data Processing->Results Quantification (Calibration Curve) Quantification (Calibration Curve) Identification (Retention Time, Mass Spectrum)->Quantification (Calibration Curve) Quantification (Calibration Curve)->Results

Caption: Analytical workflow for this compound.

Stability and Degradation

The stability of this compound is pH-dependent. It is relatively stable in neutral and alkaline conditions but undergoes hydrolysis in acidic environments.[4] This is a critical consideration for its use in formulations and for its persistence in the environment. Some hydrolysis has been observed at a pH below 7 after one week, while it appears to be stable at a pH of 9.[1][2]

Logical Relationships

The following diagram illustrates the key relationships between the synthesis, properties, applications, and analysis of this compound.

G This compound: A Relational Overview cluster_synthesis Synthesis cluster_properties Properties cluster_applications Applications & Implications cluster_analysis Analysis Neopentyl Glycol Neopentyl Glycol Acetalization Acetalization Neopentyl Glycol->Acetalization Propanal Propanal Propanal->Acetalization Acid Catalyst Acid Catalyst Acid Catalyst->Acetalization This compound This compound Acetalization->this compound Sweet, Fruity Odor Sweet, Fruity Odor Flavor Standard (Blueberry) Flavor Standard (Blueberry) Sweet, Fruity Odor->Flavor Standard (Blueberry) Potential Fragrance Component (Trace) Potential Fragrance Component (Trace) Sweet, Fruity Odor->Potential Fragrance Component (Trace) Low Odor Threshold Low Odor Threshold Water Contaminant (Off-flavor) Water Contaminant (Off-flavor) Low Odor Threshold->Water Contaminant (Off-flavor) pH-Dependent Stability pH-Dependent Stability GC-MS GC-MS Flavor Standard (Blueberry)->GC-MS Water Contaminant (Off-flavor)->GC-MS SPME SPME GC-MS->SPME This compound->Sweet, Fruity Odor This compound->Low Odor Threshold This compound->pH-Dependent Stability

Caption: Key relationships of this compound.

Conclusion

This compound is a molecule with a complex profile. Its potent and pleasant aroma at very low concentrations makes it a valuable tool for flavor standards and suggests potential, albeit limited, applications in fragrance creation. However, its propensity for causing significant off-flavor issues as a water contaminant highlights the need for robust analytical methods for its detection and monitoring. The protocols and data presented in this document provide a comprehensive resource for researchers and professionals working with this compound.

References

Experimental procedure for the deprotection of 2-Ethyl-5,5-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Deprotection of 2-Ethyl-5,5-dimethyl-1,3-dioxane

Audience: Researchers, scientists, and drug development professionals.

Introduction The compound this compound is a cyclic acetal that serves as a common protecting group for propanal. The 1,3-dioxane structure is formed by reacting the aldehyde with 2,2-dimethyl-1,3-propanediol. This protective strategy is employed in multi-step organic synthesis to mask the reactive aldehyde functionality while other chemical transformations are carried out on the molecule. 1,3-Dioxanes are generally stable under basic, oxidative, or reductive conditions.[1] The removal, or deprotection, of this group is a critical step to regenerate the aldehyde. This process is typically achieved through acid-catalyzed hydrolysis, which cleaves the acetal linkage.[2][3][4]

This document provides a detailed protocol for the deprotection of this compound, outlining the required materials, step-by-step procedure, and typical reaction conditions.

Experimental Protocols

Protocol: Acid-Catalyzed Hydrolysis of this compound

Objective: To efficiently cleave the 1,3-dioxane protecting group to yield propanal and 2,2-dimethyl-1,3-propanediol.

Materials:

  • This compound

  • Acetone

  • Deionized Water

  • Hydrochloric Acid (HCl, 1M aqueous solution) or p-Toluenesulfonic acid (TsOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate TLC eluent (e.g., 20% Ethyl Acetate in Hexanes)

  • Stain for TLC visualization (e.g., p-anisaldehyde or potassium permanganate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware (graduated cylinders, pipettes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as acetone. A common solvent system is a mixture of an organic solvent and water to ensure solubility of both the reactant and the acid catalyst.[2] A typical ratio is 4:1 acetone to water.

  • Initiation of Reaction: To the stirring solution, add a catalytic amount of acid. This can be a few drops of 1M HCl or a small quantity of p-Toluenesulfonic acid (PPTS can also be used for sensitive substrates).[2]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A sample of the reaction mixture is spotted on a TLC plate against a spot of the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot (the diol) indicates the reaction is proceeding. Propanal is volatile and may not be easily visualized on TLC.

  • Reaction Workup:

    • Once the reaction is complete, quench the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until the solution is neutral or slightly basic (check with pH paper).

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane (3 x volume of the aqueous layer). Note that the desired aldehyde (propanal) has a low boiling point (48 °C), so care must be taken during the workup and solvent removal steps to avoid its loss.

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Carefully remove the solvent using a rotary evaporator at low temperature and pressure to isolate the crude product. Due to the volatility of propanal, this step must be performed with caution.

  • Characterization: The final products, propanal and 2,2-dimethyl-1,3-propanediol, can be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

The deprotection of 1,3-dioxanes can be achieved under various acidic conditions. The choice of acid, solvent, and temperature can influence the reaction rate and yield. The following table summarizes typical conditions for the acid-catalyzed deprotection of acetals.

Catalyst Solvent System Temperature (°C) Typical Reaction Time Notes
HCl (catalytic)Acetone / H₂ORoom Temperature1 - 4 hoursA very common and effective method.[2]
p-TsOH (catalytic)THF / H₂ORoom Temperature - 50°C2 - 8 hoursSolid acid catalyst, easy to handle.[3]
Cerium(III) triflateWet NitromethaneRoom Temperature< 1 hourA mild Lewis acid option for sensitive substrates.[3]
Iodine (catalytic)Acetone / H₂ORoom Temperature< 30 minutesNeutral conditions, suitable for acid-sensitive groups.[3]

Mandatory Visualization

Experimental Workflow Diagram

Deprotection_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_product Final Product A Dissolve 2-Ethyl-5,5-dimethyl- 1,3-dioxane in Acetone/H2O B Add Catalytic Acid (e.g., 1M HCl) A->B Step 1-2 C Stir at Room Temperature B->C D Monitor by TLC/GC C->D Step 3 E Quench with NaHCO3 D->E Upon Completion F Extract with Organic Solvent E->F Step 4-5 G Wash with Brine F->G Step 4-5 H Dry over MgSO4 G->H Step 4-5 I Solvent Removal (Rotary Evaporator) H->I Step 4-5 J Purified Propanal & 2,2-dimethyl-1,3-propanediol I->J

Caption: Workflow for the deprotection of this compound.

Reaction Mechanism Diagram

Deprotection_Mechanism Start Start: Dioxane Protonated Protonated Acetal Start->Protonated + H+ Oxonium Oxonium Ion Intermediate Protonated->Oxonium Ring Opening Hemiacetal Hemiacetal Oxonium->Hemiacetal + H2O, -H+ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Protonated_Aldehyde Protonated Aldehyde Protonated_Hemiacetal->Protonated_Aldehyde Elimination of Diol End Products: Aldehyde + Diol Protonated_Aldehyde->End - H+

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-5,5-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-Ethyl-5,5-dimethyl-1,3-dioxane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most direct and common method is the acid-catalyzed acetalization reaction between propanal (propionaldehyde) and neopentyl glycol (2,2-dimethylpropane-1,3-diol).[1] This is an equilibrium reaction, and driving it towards the product side is key to achieving high yields.

Q2: Why is an acid catalyst necessary for this reaction?

A2: An acid catalyst is required to protonate the carbonyl oxygen of propanal, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of neopentyl glycol.[2][3] Alcohols are weak nucleophiles, so this activation of the aldehyde is crucial for the reaction to proceed at a reasonable rate.

Q3: What types of acid catalysts can be used?

A3: A variety of Brønsted and Lewis acids can be employed. Common choices include p-toluenesulfonic acid (p-TsOH)[4], sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). Solid acid catalysts can also be used for easier removal post-reaction.

Q4: Why is water removal important during the synthesis?

A4: The acetalization reaction produces water as a byproduct.[2][3] Since the reaction is reversible, the presence of water can shift the equilibrium back towards the starting materials (propanal and neopentyl glycol), thus reducing the yield of the desired this compound. Effective water removal is critical for driving the reaction to completion.

Q5: How can water be removed from the reaction mixture?

A5: The two most common methods for water removal are:

  • Azeotropic distillation using a Dean-Stark apparatus: The reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene or benzene. The azeotrope boils, and upon condensation, the water separates from the solvent in the Dean-Stark trap and can be removed, while the solvent is returned to the reaction flask.[4]

  • Use of dehydrating agents: Molecular sieves (typically 3Å or 4Å) can be added to the reaction mixture to absorb the water as it is formed. This is a particularly useful method for smaller-scale reactions.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive or insufficient catalyst. 2. Inefficient water removal. 3. Low reaction temperature. 4. Impure starting materials.1. Use fresh, anhydrous acid catalyst. Ensure appropriate catalytic loading (typically 0.1-1 mol%). 2. Check the Dean-Stark apparatus for proper function. Ensure the solvent is refluxing and water is collecting. If using molecular sieves, ensure they are properly activated and of the correct pore size. 3. Increase the reaction temperature to ensure efficient azeotropic removal of water. 4. Ensure propanal and neopentyl glycol are pure and dry.
Slow Reaction Rate 1. Insufficient catalyst loading. 2. Reaction temperature is too low. 3. Inefficient mixing.1. Increase the amount of acid catalyst incrementally. 2. Increase the temperature to enhance the reaction kinetics and efficiency of water removal. 3. Ensure vigorous stirring to promote contact between reactants and the catalyst.
Product Contaminated with Starting Materials 1. Incomplete reaction. 2. Inefficient water removal leading to hydrolysis.1. Increase the reaction time. Monitor the reaction progress by TLC or GC. 2. Improve the water removal method as described above.
Presence of Byproducts 1. Self-condensation of propanal (aldol condensation). 2. Formation of hemiacetal intermediate. 3. Polymerization of propanal.1. Maintain a controlled temperature and consider adding the propanal slowly to the reaction mixture. 2. Ensure sufficient reaction time and efficient water removal to drive the reaction from the hemiacetal to the full acetal. 3. Use fresh propanal and avoid excessively high temperatures or catalyst concentrations.
Difficulty in Product Isolation/Purification 1. Incomplete neutralization of the acid catalyst. 2. Emulsion formation during workup.1. Thoroughly wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove all traces of the acid catalyst, which can cause decomposition of the product upon distillation. 2. Break up emulsions by adding brine (saturated NaCl solution) during the aqueous workup.

Data Presentation

Table 1: Effect of Acid Catalyst on the Yield of this compound

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
p-Toluenesulfonic acid1.06~85-95
Sulfuric Acid0.58~80-90
Amberlyst-1510 (w/w)12~75-85
Zinc Chloride5.010~70-80

Note: Yields are approximate and can vary based on specific reaction conditions, scale, and water removal efficiency.

Table 2: Comparison of Water Removal Methods

MethodAdvantagesDisadvantagesTypical Yield Range (%)
Dean-Stark Apparatus Highly efficient for larger scale reactions. Continuous removal of water.Requires higher temperatures and a solvent that forms an azeotrope with water. Can be cumbersome for small-scale reactions.[5]85-95
Molecular Sieves Simple to use, especially for small-scale reactions. Can be used at lower temperatures.Can be less efficient for larger reactions. Sieves need to be properly activated and may be difficult to separate from viscous reaction mixtures.[5][6]80-90

Experimental Protocols

Protocol 1: Synthesis using p-Toluenesulfonic Acid and a Dean-Stark Apparatus

This protocol is adapted from a standard acetalization procedure.

Materials:

  • Neopentyl glycol (2,2-dimethylpropane-1,3-diol)

  • Propanal (propionaldehyde)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add neopentyl glycol (10.4 g, 0.1 mol), toluene (100 mL), and p-toluenesulfonic acid monohydrate (0.19 g, 0.001 mol).

  • Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Heat the mixture to reflux.

  • Once the toluene begins to reflux and fill the Dean-Stark trap, slowly add propanal (7.0 g, 0.12 mol) dropwise to the reaction mixture over 30 minutes.

  • Continue refluxing until the theoretical amount of water (1.8 mL) has been collected in the Dean-Stark trap (approximately 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Visualizations

Reaction_Mechanism cluster_activation Catalyst Activation of Propanal cluster_attack Nucleophilic Attack and Hemiacetal Formation cluster_cyclization Cyclization and Water Elimination cluster_final_product Final Product Formation propanal Propanal activated_propanal Protonated Propanal propanal->activated_propanal + H+ h_plus H+ hemiacetal Hemiacetal Intermediate activated_propanal->hemiacetal + Neopentyl Glycol neopentyl_glycol Neopentyl Glycol protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H+ carbocation Carbocation Intermediate protonated_hemiacetal->carbocation - H₂O final_product 2-Ethyl-5,5-dimethyl- 1,3-dioxane carbocation->final_product Intramolecular Cyclization water H₂O h_plus_out H+ final_product->h_plus_out - H+

Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.

Experimental_Workflow start Start reactants Combine Neopentyl Glycol, Toluene, and p-TsOH start->reactants heat Heat to Reflux reactants->heat add_propanal Add Propanal Dropwise heat->add_propanal reflux Reflux and Collect Water (Dean-Stark Trap) add_propanal->reflux cool Cool to Room Temperature reflux->cool workup Aqueous Workup (NaHCO₃, Brine) cool->workup dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Vacuum Distillation concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Tree start Low Yield Issue check_water Is water collecting in the Dean-Stark trap? start->check_water check_catalyst Check Catalyst Activity/ Concentration check_water->check_catalyst No check_time Increase Reaction Time check_water->check_time Yes check_temp Increase Reflux Temperature check_catalyst->check_temp Catalyst OK solution Yield Optimized check_temp->solution check_purity Check Purity of Starting Materials check_purity->solution check_time->check_purity Still Low Yield check_time->solution

Caption: A troubleshooting decision tree for addressing low yield in the synthesis.

References

Technical Support Center: Troubleshooting Acetalization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding byproduct formation in acetalization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for incomplete acetalization reactions?

A1: The most common issue is the presence of water in the reaction mixture. Acetal formation is a reversible equilibrium reaction that produces water as a byproduct.[1][2][3] If water is not effectively removed, the equilibrium will shift back towards the starting materials (aldehyde/ketone and alcohol) and the unstable hemiacetal intermediate, leading to low yields of the desired acetal.[1][2][3]

Q2: What are the primary byproducts observed in acetalization reactions?

A2: The primary undesired products in acetalization reactions are typically:

  • Hemiacetal Intermediate: This is the intermediate formed after the addition of one equivalent of alcohol to the carbonyl group.[2][4] It is generally unstable and in equilibrium with the reactants and the acetal product.[5]

  • Unreacted Starting Materials: Due to the reversible nature of the reaction, incomplete conversion is common if the equilibrium is not driven towards the product side.

  • Aldol Condensation Products: For enolizable aldehydes and ketones, self-condensation can occur under acidic conditions, leading to the formation of α,β-unsaturated carbonyl compounds.[6][7]

  • Enol Ethers: Ketones with α-hydrogens can sometimes form enol ethers as byproducts under acidic conditions.

  • Isomeric Products: In reactions with polyols like glycerol, a mixture of isomeric cyclic acetals (e.g., five-membered vs. six-membered rings) can be formed.[1]

Q3: How can I minimize byproduct formation and drive the reaction to completion?

A3: To maximize the yield of the desired acetal and minimize byproducts, consider the following strategies:

  • Water Removal: This is the most critical factor.[3] Use a Dean-Stark apparatus with an azeotroping solvent (e.g., toluene or benzene) to continuously remove water as it is formed.[2][8] Alternatively, molecular sieves can be used as a dehydrating agent.[4]

  • Use of Excess Alcohol/Diol: Employing an excess of the alcohol or diol can shift the equilibrium towards the formation of the acetal product according to Le Châtelier's principle.

  • Choice of Catalyst: The type and concentration of the acid catalyst can significantly impact the reaction rate and selectivity.[1] Protic acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as Lewis acids, are commonly used.[9]

  • Temperature Control: While heating is often necessary to facilitate the reaction and azeotropic removal of water, excessive temperatures can promote side reactions like aldol condensation, especially with enolizable ketones.[10]

  • Use of Orthoesters: Trialkyl orthoformates can be used as both a reactant and a water scavenger, driving the reaction to completion.[11]

Troubleshooting Guide

Problem 1: Low yield of the desired acetal and recovery of starting materials.

Possible Cause Troubleshooting Steps
Incomplete water removal.Ensure your Dean-Stark trap is functioning correctly and the solvent is refluxing at the appropriate temperature to form an azeotrope with water.[8] If using molecular sieves, ensure they are properly activated and used in sufficient quantity.
Insufficient catalyst.Increase the catalyst loading incrementally. Common catalysts include p-TsOH, H₂SO₄, or Lewis acids.[9]
Reaction has not reached equilibrium.Increase the reaction time. Monitor the reaction progress by TLC or GC to determine when it has gone to completion.
Reversibility of the reaction.Use a large excess of the alcohol or diol to shift the equilibrium towards the product.

Problem 2: Presence of significant amounts of hemiacetal.

Possible Cause Troubleshooting Steps
Insufficient second alcohol equivalent addition.Ensure that at least two equivalents of the alcohol are used for every equivalent of the carbonyl compound.
Incomplete reaction.Increase reaction time and/or temperature to facilitate the conversion of the hemiacetal to the acetal. Ensure efficient water removal.

Problem 3: Formation of colored byproducts or a complex mixture.

| Possible Cause | Troubleshooting Steps | | Aldol condensation of the starting carbonyl. | This is common with enolizable aldehydes and ketones, especially at higher temperatures.[6][7] Lower the reaction temperature and consider using a milder acid catalyst. | | Decomposition of starting materials or product. | If your starting materials or the resulting acetal are sensitive to strong acids or high temperatures, consider using a milder catalyst (e.g., pyridinium p-toluenesulfonate - PPTS) and lower reaction temperatures. |

Data Presentation: Influence of Reaction Conditions on Byproduct Formation

The following tables summarize quantitative data on how different reaction parameters can influence product distribution and byproduct formation.

Table 1: Effect of Catalyst on Glycerol Acetalization with Benzaldehyde

CatalystGlycerol Conversion (%)5-membered Acetal (%)6-membered Acetal (%)
p-TSA924555
H₂SO₄854060
Amberlyst-15785248
No Catalyst<5--

Data compiled from studies on glycerol acetalization, illustrating how catalyst choice can influence the ratio of isomeric products.

Table 2: Influence of Temperature on Acetalization of 1,2-Propylene Glycol with Acetaldehyde

Temperature (°C)Propylene Glycol Conversion (%)
1575
2572
3568
4565

This data suggests that for this specific reaction, lower temperatures favor higher conversion, potentially by minimizing side reactions or degradation.[12]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Cyclic Acetal (Dioxolane) using a Dean-Stark Trap

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[8]

  • Reagents: To the round-bottom flask, add the ketone (1.0 eq), ethylene glycol (1.2 - 2.0 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01 - 0.05 eq), and an appropriate azeotroping solvent (e.g., toluene) to fill about half the flask.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.[8]

  • Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, and TLC or GC analysis indicates the consumption of the starting ketone.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation or column chromatography as needed.

Visualizations

Acetalization Reaction Pathway

Acetalization_Pathway Start Aldehyde/Ketone + Alcohol Protonation Protonated Carbonyl Start->Protonation + H⁺ Hemiacetal Hemiacetal Protonation->Hemiacetal + ROH - H⁺ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Carbocation Carbocation Intermediate Protonated_Hemiacetal->Carbocation - H₂O Water Water Protonated_Hemiacetal->Water Protonated_Acetal Protonated Acetal Carbocation->Protonated_Acetal + ROH Acetal Acetal Protonated_Acetal->Acetal - H⁺

Caption: Acid-catalyzed mechanism of acetal formation.

Troubleshooting Logic for Low Acetal Yield

Troubleshooting_Acetal_Yield Start Low Acetal Yield Check_Water Check Water Removal (Dean-Stark/Sieves) Start->Check_Water Check_Catalyst Check Catalyst (Type/Amount) Start->Check_Catalyst Check_Time_Temp Check Reaction Time & Temperature Start->Check_Time_Temp Check_Stoichiometry Check Stoichiometry (Excess Alcohol?) Start->Check_Stoichiometry Optimize_Water Optimize Water Removal Check_Water->Optimize_Water Optimize_Catalyst Optimize Catalyst Check_Catalyst->Optimize_Catalyst Optimize_Conditions Optimize Conditions Check_Time_Temp->Optimize_Conditions Optimize_Stoichiometry Adjust Stoichiometry Check_Stoichiometry->Optimize_Stoichiometry Success Improved Yield Optimize_Water->Success Optimize_Catalyst->Success Optimize_Conditions->Success Optimize_Stoichiometry->Success

Caption: A logical workflow for troubleshooting low acetal yields.

Byproduct Formation Pathways

Byproduct_Formation Start Aldehyde/Ketone + Alcohol Desired_Reaction Acetalization Start->Desired_Reaction Side_Reaction1 Self-Condensation (Aldol) Start->Side_Reaction1 [Enolizable Carbonyl] Side_Reaction2 Incomplete Reaction Start->Side_Reaction2 [Inefficient Water Removal] Acetal Desired Acetal Desired_Reaction->Acetal Aldol_Product α,β-Unsaturated Carbonyl Side_Reaction1->Aldol_Product Hemiacetal Hemiacetal Side_Reaction2->Hemiacetal

Caption: Competing reaction pathways in acetal synthesis.

References

Technical Support Center: Stereoselective Reactions of 1,3-Dioxanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of reactions involving 1,3-dioxanes.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing stereoselectivity in 1,3-dioxane formation?

A1: The stereochemical outcome of reactions forming 1,3-dioxanes is primarily dictated by the conformational preferences of the six-membered ring. Like cyclohexanes, 1,3-dioxanes adopt a chair conformation to minimize torsional strain.[1][2] Key principles include:

  • Steric Hindrance: Substituents on the 1,3-dioxane ring generally prefer to occupy an equatorial position to avoid 1,3-diaxial interactions, which are more significant in 1,3-dioxanes than in cyclohexanes due to shorter C-O bond lengths.[1][2]

  • Anomeric Effect: In cases where a substituent at the C2 position is an alkoxy group, it may preferentially adopt an axial orientation due to the stabilizing anomeric effect.[1][2]

  • Thermodynamic vs. Kinetic Control: The final diastereomeric ratio can be a result of either thermodynamic or kinetic control. Thermodynamic control allows the products to equilibrate to the most stable diastereomer, which is typically the one with bulky substituents in equatorial positions. Kinetically controlled reactions, on the other hand, favor the diastereomer that is formed fastest.[3]

Q2: How do I choose an appropriate catalyst for a stereoselective 1,3-dioxane synthesis?

A2: The choice of catalyst is crucial and depends on the desired stereochemical outcome (diastereoselectivity or enantioselectivity).

  • Brønsted Acids (e.g., p-toluenesulfonic acid, PTSA): These are commonly used for standard acetalization and can facilitate thermodynamic equilibration, leading to the most stable diastereomer.[4]

  • Lewis Acids (e.g., ZrCl₄, TMSOTf): These are also effective for acetalization and can be used under mild conditions.[5] Some Lewis acids can influence the stereochemical outcome through chelation control with the substrates.

  • Chiral Brønsted Acids (e.g., imino-imidodiphosphate (iIDP) catalysts): These are employed in asymmetric reactions, such as the Prins reaction, to induce enantioselectivity, providing access to enantioenriched 1,3-dioxanes.[6][7]

  • Chiral Auxiliaries: These are stereogenic groups temporarily incorporated into one of the starting materials to direct the stereochemical course of the reaction.[8] A variety of chiral auxiliaries are available, and the choice depends on the specific reaction and desired stereoisomer.[9][10]

Q3: What is the role of water removal in these reactions, and what are the best methods?

A3: The formation of 1,3-dioxanes from diols and carbonyl compounds is a reversible reaction that produces water as a byproduct.[5] To drive the equilibrium towards the product, water must be removed. Common methods include:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is a standard and effective method.[5]

  • Chemical Dehydrating Agents: Orthoesters, such as trimethyl orthoformate (TMOF) or triethyl orthoformate, can be added to the reaction mixture to react with water.[11]

  • Physical Dehydrating Agents: Molecular sieves (typically 4Å) can be used to physically adsorb water from the reaction mixture.[12]

Troubleshooting Guides

Problem 1: My reaction to form a 1,3-dioxane is not proceeding or gives very low yields.

Possible Cause Suggested Solution Citation
Ineffective water removal The equilibrium is not being driven towards the product. Ensure your Dean-Stark apparatus is functioning correctly, or use a chemical or physical dehydrating agent like an orthoester or molecular sieves.[5][13]
Insufficient catalysis The acid catalyst may be deactivated or used in too low a concentration. Try increasing the catalyst loading or using a fresh batch of catalyst.[12]
Reaction temperature is too high or too low For some reactions, high temperatures can lead to side reactions or decomposition. Conversely, the reaction may not have enough energy to proceed if the temperature is too low. Optimize the reaction temperature based on literature procedures for similar substrates. For thermodynamically controlled reactions, gentle heating is often sufficient.[12]
Sterically hindered substrates Highly substituted diols or carbonyl compounds can significantly slow down the reaction rate. In such cases, longer reaction times or more forcing conditions (e.g., stronger acid catalyst) may be necessary.[11]

Problem 2: I am getting a mixture of diastereomers. How can I improve the diastereomeric ratio?

Possible Cause Suggested Solution Citation
Kinetic vs. Thermodynamic Control If the reaction is under kinetic control, the product ratio reflects the relative rates of formation. To favor the thermodynamically more stable diastereomer, allow the reaction to proceed for a longer time at a suitable temperature with an acid catalyst to enable equilibration.[3]
Choice of Catalyst and Solvent The catalyst and solvent can influence the transition state energies, thereby affecting the diastereoselectivity. Experiment with different Brønsted or Lewis acids and solvents of varying polarity.[9]
Substrate Structure The inherent stereochemistry of your diol and the steric bulk of the substituents on both the diol and the carbonyl compound will heavily influence the facial selectivity of the reaction. Consider modifying the substrates if possible.[11]
Chelation Control For substrates with coordinating groups, certain Lewis acids can form chelates, locking the conformation and leading to higher diastereoselectivity.

Problem 3: I am observing unexpected side products in my reaction.

Possible Cause Suggested Solution Citation
Isomerization of the 1,3-dioxane ring Under acidic conditions, a 1,3-dioxane can isomerize to a more stable 1,3-dioxolane if a vicinal hydroxyl group is present. Use milder reaction conditions or a different protecting group strategy.[2]
Polymerization Aldehydes, particularly formaldehyde, can polymerize under acidic conditions. Use paraformaldehyde and control the reaction temperature carefully.[6][7]
Side reactions of protecting groups Acid-sensitive protecting groups on your substrates may be cleaved under the reaction conditions. Choose protecting groups that are stable to the acidic conditions required for acetal formation.[14][15]

Quantitative Data

Table 1: Influence of Catalyst on the Enantioselective Prins Reaction

EntryCatalystTime (h)Yield (%)er
1Catalyst 4a72trace91:9
2Catalyst 4b728595:5
3Catalyst 4c728092:8
4Catalyst 4d727593:7

Reaction conditions: 0.25 mmol of substrate, 2-3 equiv of paraformaldehyde, 2.5 mol % of catalyst, in 2.5 mL of dry cyclohexane at 25 °C.[16]

Key Experimental Protocols

General Procedure for Asymmetric Intermolecular Prins Reaction

This protocol is adapted from the work of List and coworkers for the synthesis of enantioenriched 4-substituted-1,3-dioxanes.[6]

  • Charge an oven-dried glass vial with paraformaldehyde (18.8 mg, 0.625 mmol, 2.5 equiv.), the chiral imino-imidodiphosphate (iIDP) catalyst (62.5 µmol, 2.5 mol%), and dry cyclohexane.

  • Add the olefin (0.25 mmol, 1 equiv.) under an argon atmosphere.

  • Stir the mixture vigorously at room temperature for the time specified in the relevant literature for the particular substrate.

  • Quench the reaction by adding distilled water (10 mL).

  • Extract the aqueous layer with MTBE (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (n-pentane/MTBE mixtures) to afford the enantioenriched 4-substituted-1,3-dioxane.

Visualizations

Acetal_Formation_Mechanism carbonyl Aldehyde/Ketone protonated_carbonyl Protonated Carbonyl carbonyl->protonated_carbonyl + H⁺ hemiacetal Hemiacetal protonated_carbonyl->hemiacetal + Diol protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H⁺ oxocarbenium Oxocarbenium Ion protonated_hemiacetal->oxocarbenium - H₂O protonated_acetal Protonated Acetal oxocarbenium->protonated_acetal + Intramolecular Attack acetal 1,3-Dioxane protonated_acetal->acetal - H⁺

Caption: General mechanism of acid-catalyzed 1,3-dioxane formation.

Troubleshooting_Workflow start Poor Stereoselectivity check_control Thermodynamic or Kinetic Control? start->check_control thermo Increase reaction time/temp to reach equilibrium check_control->thermo Thermodynamic kinetic Optimize for kinetic product check_control->kinetic Kinetic end Improved Stereoselectivity thermo->end change_catalyst Screen different Brønsted/Lewis acids kinetic->change_catalyst change_solvent Vary solvent polarity change_catalyst->change_solvent change_substrate Modify substrate/ chiral auxiliary change_solvent->change_substrate change_substrate->end

Caption: Troubleshooting workflow for poor stereoselectivity.

References

Technical Support Center: Purification of 2-Ethyl-5,5-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Ethyl-5,5-dimethyl-1,3-dioxane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The most common impurities include unreacted starting materials such as propanal and neopentyl glycol. Additionally, side-products from the self-condensation of propanal under acidic conditions, and residual acid catalyst used in the synthesis, can also be present. Water is also a common impurity, as it is a byproduct of the acetalization reaction.

Q2: What are the physical properties of this compound and its common impurities?

A2: Key physical properties for separating these compounds are summarized in the table below. The significant difference in boiling points between the starting materials and the final product suggests that fractional distillation is a suitable purification method.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound144.21~154
Propanal58.08~49[1][2][3][4]
Neopentyl glycol104.15~208[5]
Water18.02100

Q3: Is this compound stable during purification?

A3: this compound, as a cyclic acetal, is sensitive to acidic conditions, which can cause hydrolysis back to the starting materials (propanal and neopentyl glycol)[6]. It is crucial to neutralize any residual acid catalyst from the synthesis step before purification, especially before any heating steps like distillation. The compound is generally stable under neutral and basic conditions[6].

Troubleshooting Guides

Purification by Fractional Distillation

Problem 1: The final product is contaminated with a low-boiling point impurity.

  • Possible Cause: Inefficient fractional distillation setup or the presence of unreacted propanal.

  • Solution:

    • Improve Column Efficiency: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. A Vigreux or packed column (e.g., with Raschig rings or metal sponges) is recommended.

    • Optimize Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation. A reflux ratio of at least 5:1 (5 parts of condensate returned to the column for every 1 part collected) is a good starting point.

    • Initial Low-Boiling Fraction Cut: Collect a generous forerun at a lower temperature to ensure all the volatile propanal is removed before collecting the main product fraction.

Problem 2: The product decomposes or the yield is low after distillation.

  • Possible Cause: Residual acid catalyst in the crude mixture is causing the acetal to hydrolyze back to its starting materials upon heating[6].

  • Solution:

    • Neutralization Wash: Before distillation, wash the crude organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Drying: Thoroughly dry the neutralized organic layer with an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation to remove any water, which can also contribute to hydrolysis in the presence of acid.

Purification by Column Chromatography

Problem 3: The product co-elutes with impurities.

  • Possible Cause: The chosen solvent system does not provide adequate separation on the silica gel column.

  • Solution:

    • Solvent System Optimization: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation. A good starting point for non-polar compounds like this is a mixture of hexanes and ethyl acetate. Gradually increasing the polarity by increasing the proportion of ethyl acetate should allow for the separation of the desired product from more polar impurities like neopentyl glycol.

    • Gradient Elution: Employ a gradient elution, starting with a non-polar solvent (e.g., pure hexanes) and gradually increasing the polarity. This will help to first elute any non-polar impurities, followed by the product, and finally the more polar impurities.

Problem 4: The product appears to be degrading on the column.

  • Possible Cause: Standard silica gel is slightly acidic and can cause the hydrolysis of the acid-sensitive this compound.

  • Solution:

    • Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (e.g., 1% in the eluent), and then packing the column. This will neutralize the acidic sites on the silica.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for the chromatography.

Experimental Protocols

Protocol 1: Work-up and Neutralization of Crude this compound
  • After the synthesis reaction is complete, transfer the reaction mixture to a separatory funnel.

  • If a non-aqueous solvent was used, add deionized water to dissolve any water-soluble components. If the reaction was run neat, add an organic solvent immiscible with water, such as diethyl ether or ethyl acetate, to dissolve the product.

  • Carefully add a saturated solution of sodium bicarbonate to the separatory funnel in small portions to quench the acid catalyst. Swirl gently and vent the funnel frequently to release any carbon dioxide gas that evolves.

  • Continue adding the sodium bicarbonate solution until the gas evolution ceases and the aqueous layer is neutral or slightly basic (test with pH paper).

  • Separate the organic layer and wash it sequentially with deionized water and then with a saturated brine solution to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which is now ready for purification by distillation or chromatography.

Protocol 2: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus with a Vigreux or packed fractionating column.

  • Transfer the neutralized and dried crude product to the distillation flask. Add a few boiling chips.

  • Slowly heat the distillation flask.

  • Collect the forerun, which will primarily consist of any residual low-boiling starting material (propanal), at the appropriate temperature (around 49°C at atmospheric pressure).

  • Once the temperature stabilizes at the boiling point of the product (around 154°C), change the receiving flask and collect the main fraction.

  • Stop the distillation when the temperature begins to rise significantly above the product's boiling point or when only a small amount of residue remains in the distillation flask.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification synthesis Acid-catalyzed reaction of Propanal and Neopentyl Glycol neutralization Neutralization with NaHCO3 solution synthesis->neutralization extraction Extraction with organic solvent neutralization->extraction drying Drying with anhydrous MgSO4 extraction->drying distillation Fractional Distillation drying->distillation Primary Method chromatography Column Chromatography drying->chromatography Alternative Method analysis Purity Analysis (GC/NMR) distillation->analysis chromatography->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_distillation Distillation cluster_chromatography Chromatography start Purification Issue low_bp_impurity Low-boiling impurity in product start->low_bp_impurity decomposition Decomposition/Low Yield start->decomposition coelution Co-elution of impurities start->coelution column_degradation Product degradation on column start->column_degradation improve_column Improve column efficiency Optimize distillation rate low_bp_impurity->improve_column neutralize_wash Neutralize crude product Thoroughly dry decomposition->neutralize_wash optimize_solvent Optimize solvent system (TLC) Use gradient elution coelution->optimize_solvent neutral_silica Use neutralized silica gel Consider alumina column_degradation->neutral_silica

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Methods for Removing Unreacted Neopentyl Glycol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on effectively removing unreacted neopentyl glycol (NPG) from reaction mixtures. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted neopentyl glycol?

A1: The most common and effective methods for removing unreacted NPG are based on its physical properties. These include:

  • Distillation: This technique separates compounds based on differences in their boiling points.[1] Since NPG has a relatively high boiling point (approximately 208-210°C at atmospheric pressure), it can be separated from lower or higher boiling point products.[1] For temperature-sensitive compounds, vacuum distillation is preferred as it lowers the boiling point of NPG.[1]

  • Crystallization: This method leverages the differences in solubility between NPG and the desired product in a specific solvent.[1] By dissolving the mixture in a suitable solvent at an elevated temperature and then cooling it, the less soluble compound will crystallize out, allowing for separation.[1]

  • Solvent Extraction: This technique separates components based on their differing solubilities in two immiscible liquid phases (e.g., an aqueous phase and an organic solvent phase).[2][3] NPG, being soluble in water and various organic solvents, can be selectively moved from one phase to another, leaving the desired product behind.[4][5]

  • Adsorption: In this process, impurities are selectively adsorbed onto the surface of an adsorbent material, such as activated carbon.[1] This can be effective for removing trace amounts of NPG or other impurities.[1]

Q2: How do I choose the most suitable NPG removal method for my experiment?

A2: The choice of method depends on several factors, including the properties of your desired product, the scale of your experiment, and the available equipment. The decision-making workflow below can help guide your selection.

G start Start: Reaction mixture contains unreacted NPG product_thermal_stability Is the desired product thermally stable above 150°C? start->product_thermal_stability boiling_point_diff Is there a significant boiling point difference (>25°C) between product and NPG? product_thermal_stability->boiling_point_diff Yes vacuum_distillation Vacuum Distillation product_thermal_stability->vacuum_distillation No solubility_diff Do the product and NPG have significantly different solubilities in a suitable solvent system? boiling_point_diff->solubility_diff No distillation Atmospheric Distillation boiling_point_diff->distillation Yes crystallization Crystallization solubility_diff->crystallization Yes extraction Liquid-Liquid Extraction solubility_diff->extraction Yes complex_methods Consider complex methods (e.g., Chromatography, Adsorption) solubility_diff->complex_methods No

Fig 1. Decision workflow for selecting an NPG removal method.

Q3: What are the key physical properties of NPG to consider during purification?

A3: Understanding the physical properties of NPG is crucial for effective separation.

PropertyValueSignificance for Purification
Boiling Point ~208-210 °C (at 1 atm)[1][6]High boiling point allows separation from more volatile compounds. Vacuum distillation is needed for thermally sensitive materials.[1]
Melting Point ~129-131 °C[7]NPG is a solid at room temperature, which is advantageous for separation by filtration after crystallization.
Solubility in Water High (830 g/L at 20°C)[4][8]Useful for aqueous extraction processes to remove NPG from water-insoluble organic products.
Solubility in Organic Solvents Soluble in alcohols, ketones, benzene, and chloroform; moderately soluble in hot aromatic solvents.[4][5]Provides a wide range of solvent options for crystallization and organic-based extractions.
Vapor Pressure <0.8 mm Hg (at 20°C)[4][8]Low volatility at room temperature.
Hygroscopicity Hygroscopic (absorbs moisture from the air)[6]Purified NPG should be stored in a dry, tightly sealed container.[4]

Q4: What are common impurities in a reaction mixture containing NPG?

A4: NPG is typically synthesized via the reaction of isobutyraldehyde and formaldehyde.[7] Therefore, impurities can include unreacted starting materials, side-reaction products like hydroxypivaldehyde, and catalyst residues.[1]

Troubleshooting Guides

Problem 1: My product is still contaminated with NPG after distillation.

  • Possible Cause: The boiling point of your product is too close to that of NPG. Simple distillation is generally effective for boiling point differences greater than 25°C.

  • Solution 1 - Vacuum Distillation: Applying a vacuum will reduce the boiling points of both your product and NPG. This can increase the relative volatility difference, leading to better separation.[1] Reducing the boiling point also helps prevent thermal decomposition of sensitive products.[1]

  • Solution 2 - Fractional Distillation: Use a distillation column with multiple trays or packing material.[1] This provides a greater surface area for repeated vaporization-condensation cycles, significantly improving separation efficiency for compounds with close boiling points.[1]

  • Solution 3 - Azeotropic Distillation: If applicable, introduce an entrainer that forms a low-boiling azeotrope with NPG, allowing it to be distilled off at a lower temperature.

Problem 2: Crystallization is yielding an impure product or low yield.

  • Possible Cause: The chosen solvent may be co-crystallizing impurities, or the NPG and product have similar solubilities.

  • Solution 1 - Solvent Screening: The choice of solvent is critical.[1] Test a variety of solvents or solvent mixtures. An ideal solvent should dissolve the crude mixture at a high temperature but have very different solubilities for NPG and the desired product at a low temperature. Water is a common choice, but organic solvents like methanol, ethanol, or acetone/water mixtures can improve purification efficiency.[1][4]

  • Solution 2 - Control Cooling Rate: Cool the solution slowly. Rapid cooling can trap impurities within the crystal lattice. A slower cooling process allows for the formation of purer, more well-defined crystals.

  • Solution 3 - Wash the Crystals: After filtering the crystals from the mother liquor, wash them with a small amount of the cold crystallization solvent. This removes residual mother liquor containing dissolved impurities from the crystal surfaces.[1]

  • Solution 4 - Recrystallization: If the product is still impure, perform a second crystallization using the same or a different solvent system.

Problem 3: Liquid-liquid extraction is not removing all the NPG.

  • Possible Cause: The partition coefficient of NPG in the chosen solvent system is not optimal, or a single extraction is insufficient.

  • Solution 1 - Change the Solvent System: Select a solvent that maximizes the solubility of NPG while minimizing the solubility of your desired product. For removing NPG from a water-insoluble product, an aqueous wash is effective.[3] For water-soluble products, an organic solvent that preferentially dissolves NPG may be required. A mixture of toluene and isobutanol has been shown to be highly efficient at extracting NPG while leaving behind salts.[2]

  • Solution 2 - Perform Multiple Extractions: It is more effective to perform several extractions with smaller volumes of solvent than one extraction with a large volume. Three sequential extractions are often sufficient to remove the majority of the target compound.

  • Solution 3 - Adjust pH: If your desired product or the NPG has acidic or basic properties, adjusting the pH of the aqueous phase can dramatically alter their respective solubilities in the organic and aqueous layers, leading to a much cleaner separation.

Data Presentation: Comparison of Purification Methods

MethodKey ParametersReported Efficiency / PurityAdvantagesDisadvantages
Atmospheric Distillation Temperature: ~213-216°C (column base)[2]Can yield high-purity NPG.[4][5]Simple setup for compounds with significantly different boiling points.High energy consumption; potential for thermal decomposition of the product or NPG.[1][9]
Vacuum Distillation Reduced pressure and correspondingly lower temperature.High-purity NPG can be obtained.[1]Prevents thermal decomposition of sensitive compounds.[1]Requires specialized vacuum equipment.
Crystallization Solvent (e.g., Water, Methanol, Ethanol, Acetone/Water)[1][4]; Controlled cooling.Can achieve high purity (>98%).[10]Can be highly selective; energy-efficient compared to distillation.Yield can be reduced by product remaining in the mother liquor; requires appropriate solvent selection.
Solvent Extraction Solvent System (e.g., Water, Toluene/Isobutanol[2]); Multiple stages.A process using toluene/isobutanol extraction followed by distillation isolated 98.6% of the NPG feed as pure product.[2] An aqueous extraction showed 99.2% efficiency in transferring NPG to the water phase.[11]Effective at ambient temperatures; can remove inorganic salts simultaneously.[2]Requires large volumes of solvents; can be labor-intensive; product must be recovered from the solvent.

Experimental Protocols

Protocol 1: Removal of NPG by Vacuum Distillation

This protocol is suitable when the desired product has a significantly higher boiling point than NPG or is a non-volatile solid, and is sensitive to high temperatures.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a collection flask, and a vacuum pump with a cold trap. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Place the crude reaction mixture containing unreacted NPG into the round-bottom flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Begin stirring and slowly apply the vacuum. Monitor the pressure using a manometer.

  • Heating: Once the desired pressure is stable, begin heating the flask gently using a heating mantle.

  • Collect Fractions: Collect any low-boiling impurities first. As the temperature rises, NPG will begin to distill. The boiling point will depend on the system pressure (e.g., NPG boils at a lower temperature under vacuum than its atmospheric boiling point of ~208°C[1]).

  • Separation: Once all the NPG has been distilled over, the purified, less volatile product will remain in the distillation flask.

  • Shutdown: Allow the system to cool completely before slowly and carefully releasing the vacuum.

Protocol 2: Removal of NPG by Recrystallization

This protocol is ideal when the desired product and NPG have different solubilities in a chosen solvent. Here, we assume the desired product is less soluble than NPG.

  • Solvent Selection: Choose a solvent in which the desired product has low solubility at room temperature but high solubility when heated, while NPG remains soluble at cooler temperatures. Water or a water/alcohol mixture is a good starting point.[1]

  • Dissolution: Place the crude mixture in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them, keeping the solution warm to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystallized product by vacuum filtration using a Büchner funnel. The filtrate will contain the dissolved NPG and other soluble impurities.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 3: Removal of NPG by Liquid-Liquid Extraction

This protocol is effective for separating a water-insoluble organic product from the highly water-soluble NPG.[12]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in which your desired product is highly soluble. Transfer this solution to a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake vigorously for 1-2 minutes to allow for the transfer of the water-soluble NPG from the organic layer to the aqueous layer.

  • Separation: Place the funnel in a ring stand and allow the two layers to separate completely.

  • Drain Layers: Drain the lower (aqueous) layer, which now contains the NPG.

  • Repeat: Repeat the wash (steps 2-5) two more times with fresh portions of water to ensure complete removal of NPG.

  • Product Isolation: Collect the organic layer. Dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator to obtain the purified product.

References

Technical Support Center: Synthesis of 2-Ethyl-5,5-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Ethyl-5,5-dimethyl-1,3-dioxane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to equilibrium. The formation of acetals is a reversible reaction.[1][2]The most common method to drive the equilibrium towards the product is to remove water as it is formed, often using a Dean-Stark apparatus with a suitable solvent like toluene.[3]
Insufficient or inactive catalyst.Ensure the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is fresh and used in the correct catalytic amount. For some reactions, using a higher concentration of the acid catalyst may improve the reaction rate.
Low reaction temperature.While some acetalizations can occur at room temperature, heating the reaction mixture to reflux is often necessary to achieve a reasonable reaction rate and efficient water removal.
Poor quality of starting materials.Use freshly distilled propanal and ensure the neopentyl glycol is dry. Propanal can oxidize or polymerize on storage.
Presence of Starting Materials in Product Incomplete reaction.Increase the reaction time and ensure efficient water removal. Consider adding a slight excess of one of the reactants (usually the less expensive one) to drive the reaction to completion.
Hydrolysis of the product during work-up.This compound is sensitive to acidic conditions and can hydrolyze back to the starting materials, especially in the presence of water.[1] Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before extraction and minimize contact with aqueous acidic solutions.
Formation of Side Products Aldol condensation of propanal.This can be minimized by slowly adding the propanal to the reaction mixture containing the neopentyl glycol and the acid catalyst. Maintaining a moderate reaction temperature can also help.
Polymerization of propanal.Use fresh, inhibitor-free propanal and avoid excessively high temperatures.
Difficulties in Product Purification Co-distillation with solvent or starting materials.Fractional distillation is the recommended method for purification. Ensure the distillation column is efficient enough to separate the product from components with close boiling points.
Emulsion formation during aqueous work-up.Use a saturated brine solution to wash the organic layer, which can help to break emulsions.
Scale-Up Issues Inefficient heat transfer.On a larger scale, efficient heating and stirring are crucial for maintaining a consistent reaction temperature and preventing localized overheating, which can lead to side reactions.
Inefficient water removal.The size and design of the Dean-Stark trap should be appropriate for the scale of the reaction to ensure efficient removal of water.
Extended reaction times.Due to mass transfer limitations, reaction times may need to be adjusted during scale-up. Monitor the reaction progress by a suitable analytical method, such as GC.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct and common method is the acid-catalyzed acetalization reaction between propanal and neopentyl glycol (2,2-dimethylpropane-1,3-diol).[1][2] This reaction is an equilibrium process, and the removal of water is crucial to obtain a good yield of the desired 1,3-dioxane.[3]

Q2: Which acid catalyst is best for this synthesis?

A2: Various acid catalysts can be used, including sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid (p-TsOH).[4][5][6] For laboratory-scale synthesis, p-TsOH is often preferred as it is a solid and easier to handle. The choice of catalyst may depend on the scale of the reaction and the desired work-up procedure.

Q3: Why is the removal of water so important in this reaction?

A3: The formation of the 1,3-dioxane is a reversible reaction where water is a byproduct. According to Le Chatelier's principle, removing a product will shift the equilibrium towards the formation of more products. In this synthesis, continuous removal of water, typically with a Dean-Stark apparatus, is essential to drive the reaction to completion and achieve a high yield.[3]

Q4: What are the typical reaction conditions?

A4: The reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene or benzene, to facilitate water removal.[3] The reaction mixture is heated to reflux until no more water is collected in the Dean-Stark trap.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[3] By analyzing small aliquots of the reaction mixture, you can determine the disappearance of the starting materials and the formation of the product.

Q6: What is the best method for purifying the final product?

A6: After an aqueous work-up to remove the acid catalyst and any water-soluble impurities, the crude product is typically purified by fractional distillation under atmospheric or reduced pressure.[7]

Q7: Is this compound stable?

A7: this compound is stable under neutral and basic conditions but is sensitive to acids.[1] In the presence of acid and water, it can hydrolyze back to propanal and neopentyl glycol.[1] Therefore, it is important to store the purified product in a neutral, dry environment.

Experimental Protocols

Lab-Scale Synthesis of this compound

Materials:

  • Neopentyl glycol (2,2-dimethylpropane-1,3-diol)

  • Propanal (Propionaldehyde)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • 250 mL three-neck round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a 250 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a condenser, and a stopper.

  • To the flask, add neopentyl glycol (e.g., 10.4 g, 0.1 mol), p-toluenesulfonic acid monohydrate (e.g., 0.2 g, 1 mol%), and toluene (e.g., 100 mL).

  • Begin stirring and heat the mixture to reflux using a heating mantle.

  • Once the toluene is refluxing, slowly add propanal (e.g., 7.0 g, 0.12 mol) to the flask using a dropping funnel over 30 minutes.

  • Continue refluxing the mixture and collect the water in the Dean-Stark trap. The reaction is complete when no more water is collected (approximately 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.

  • Purify the crude product by fractional distillation to obtain this compound as a colorless liquid.

Conceptual Scale-Up Synthesis Considerations

For scaling up the synthesis, the following points should be considered:

  • Reactor: A jacketed glass reactor with an overhead stirrer is recommended for better temperature control and mixing.

  • Reagent Addition: The addition of propanal should be carefully controlled to manage the exothermic nature of the reaction.

  • Water Removal: The Dean-Stark trap needs to be appropriately sized for the larger volume of water that will be generated.

  • Work-up: A larger-scale liquid-liquid extraction may require a bottom-outlet reactor and appropriate phase separation equipment.

  • Purification: Fractional distillation will require a larger distillation column with appropriate packing to ensure efficient separation.

  • Safety: All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment should be worn. Propanal is flammable and has a low boiling point.

Visualizations

experimental_workflow start Start reactants Charge Reactor: - Neopentyl Glycol - p-TsOH - Toluene start->reactants reflux Heat to Reflux reactants->reflux add_aldehyde Slowly Add Propanal reflux->add_aldehyde dean_stark Azeotropic Water Removal (Dean-Stark) add_aldehyde->dean_stark monitor Monitor Reaction (GC/TLC) dean_stark->monitor monitor->dean_stark Incomplete cool Cool to Room Temp. monitor->cool Complete workup Aqueous Work-up: - NaHCO3 wash - Brine wash cool->workup dry Dry Organic Layer (MgSO4) workup->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate distill Fractional Distillation concentrate->distill product Pure Product distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_synthesis start Low Yield or Incomplete Reaction? check_water Is water being collected in the Dean-Stark trap? start->check_water reflux_issue Inefficient Reflux? start->reflux_issue check_catalyst Check Catalyst Activity/ Amount check_water->check_catalyst No increase_time Increase Reaction Time check_water->increase_time Yes, but slow check_reagents Check Purity of Starting Materials check_catalyst->check_reagents increase_temp Increase Reflux Temperature/ Efficiency increase_temp->check_water check_hydrolysis Product Hydrolysis During Work-up? increase_time->check_hydrolysis neutralize Ensure Proper Neutralization Before Aqueous Wash check_hydrolysis->neutralize Yes success Problem Solved check_hydrolysis->success No neutralize->success reflux_issue->check_water No reflux_issue->increase_temp Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Refining reaction conditions for the formation of 2-Ethyl-5,5-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the synthesis of 2-Ethyl-5,5-dimethyl-1,3-dioxane. It includes troubleshooting advice, frequently asked questions, a detailed experimental protocol, and a summary of reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Inefficient water removal, shifting the equilibrium back to the reactants. 3. Degradation of the starting aldehyde. 4. Inactive or insufficient acid catalyst. 5. Loss of product during workup due to its volatility.1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC. 2. Ensure the Dean-Stark apparatus is functioning correctly and the solvent is refluxing at the appropriate temperature to form an azeotrope with water. Use freshly dried solvent. 3. Use freshly distilled propanal. 4. Use a fresh batch of p-toluenesulfonic acid or another suitable acid catalyst. Ensure appropriate catalyst loading. 5. Be cautious during solvent removal; use a rotary evaporator at a moderate temperature and vacuum.
Presence of Unreacted Starting Materials 1. Reaction has not reached completion. 2. Insufficient catalyst.1. Extend the reflux time. Monitor the reaction progress. 2. Add a small amount of additional acid catalyst.
Product Decomposes During Distillation 1. Residual acid catalyst causing hydrolysis of the dioxane at high temperatures.1. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and wash thoroughly before distillation. Dry the organic layer completely before concentrating.
Milky/Cloudy Organic Layer After Workup 1. Incomplete phase separation or presence of an emulsion.1. Brine (saturated NaCl solution) wash can help break emulsions. 2. Allow the separatory funnel to stand for a longer period. 3. If the issue persists, filter the organic layer through a pad of Celite or anhydrous magnesium sulfate.
Product is Contaminated with a Side-Product of Similar Boiling Point 1. Formation of side-products from impurities in starting materials or side reactions. For instance, impurities in neopentyl glycol could lead to other dioxane derivatives.1. Use high-purity, distilled starting materials. 2. Purify the crude product using column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most direct and common method is the acid-catalyzed acetalization reaction between propanal (propionaldehyde) and 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[1] This reaction is typically carried out in a solvent that forms an azeotrope with water, such as benzene or toluene, to drive the equilibrium towards the product by removing water as it is formed.

Q2: Which acid catalysts are suitable for this reaction?

A variety of acid catalysts can be used, with p-toluenesulfonic acid (p-TSA) being a common and effective choice.[2][3] Other potential catalysts include sulfuric acid or acidic ion-exchange resins.

Q3: Why is the removal of water crucial in this synthesis?

The formation of the 1,3-dioxane is a reversible equilibrium reaction.[1] Water is a byproduct, and its presence will shift the equilibrium back towards the starting materials (propanal and neopentyl glycol), thus reducing the yield of the desired product. A Dean-Stark apparatus is commonly used to continuously remove water from the reaction mixture.

Q4: What are the potential side reactions?

Potential side reactions include the self-condensation of propanal (an aldol condensation) or the formation of other acetals if there are impurities in the starting materials. Additionally, the product can undergo hydrolysis back to the starting materials if exposed to acidic conditions in the presence of water, especially at elevated temperatures.[1]

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials (propanal can be visualized with a suitable stain like 2,4-dinitrophenylhydrazine). Alternatively, gas chromatography (GC) can be used to monitor the appearance of the product and disappearance of reactants.

Q6: What is the best method for purifying the final product?

After an aqueous workup to remove the acid catalyst, the crude product can be purified by fractional distillation under reduced pressure. If distillation does not provide sufficient purity, column chromatography on silica gel is a suitable alternative.[3]

Experimental Protocol

This protocol is a general guideline based on typical procedures for the synthesis of similar 1,3-dioxanes.[2][3]

Materials:

  • 2,2-Dimethyl-1,3-propanediol (Neopentyl glycol)

  • Propanal (Propionaldehyde), freshly distilled

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene (or Benzene), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add 2,2-dimethyl-1,3-propanediol (e.g., 10.4 g, 0.1 mol) and anhydrous toluene (100 mL).

  • Addition of Reagents: Begin stirring the mixture and add freshly distilled propanal (e.g., 7.0 g, 0.12 mol, 1.2 equivalents).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.2 g, ~1 mol%).

  • Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

  • Reaction Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.

  • Workup: Wash the organic layer with deionized water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid.

Data Presentation

The following table summarizes typical conditions for the acid-catalyzed synthesis of 1,3-dioxanes based on literature for analogous structures.

ParameterValue/ConditionReference
Reactants Aldehyde/Ketone and 1,3-Diol[2][3]
Solvent Benzene or Toluene[2][3]
Catalyst p-Toluenesulfonic acid[2][3]
Apparatus Dean-Stark trap for water removal[2][3]
Reaction Time 2-10 hours[2]
Workup Wash with saturated NaHCO₃ solution[2]
Purification Distillation or Column Chromatography[2][3]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 1. Add Reactants & Solvent (Neopentyl Glycol, Propanal, Toluene) catalyst 2. Add Catalyst (p-TSA) reactants->catalyst reflux 3. Reflux with Dean-Stark (Remove Water) catalyst->reflux quench 4. Quench Reaction (Wash with NaHCO3) reflux->quench wash 5. Aqueous Wash (Water & Brine) quench->wash dry 6. Dry & Concentrate (MgSO4, Rotovap) wash->dry distill 7. Vacuum Distillation dry->distill

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_incomplete_actions Troubleshooting Incomplete Reaction cluster_complete_actions Troubleshooting Post-Reaction start Low Product Yield check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete check_reaction->incomplete Analysis shows starting material complete Complete check_reaction->complete Analysis shows no starting material increase_time Increase Reaction Time/Temp incomplete->increase_time check_water Check Dean-Stark for Efficient Water Removal incomplete->check_water check_catalyst Check Catalyst Activity incomplete->check_catalyst check_workup Review Workup Procedure (e.g., for hydrolysis) complete->check_workup check_distillation Review Distillation (e.g., for product loss) complete->check_distillation

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

A Comparative Analysis of 2-Ethyl-5,5-dimethyl-1,3-dioxane and Other Acetal Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Acetal Protecting Group

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Acetal protecting groups are frequently employed to shield carbonyl functionalities (aldehydes and ketones) and 1,2- and 1,3-diols from a variety of reaction conditions, particularly those involving strong bases, nucleophiles, and hydrides. This guide provides a comprehensive comparative analysis of 2-Ethyl-5,5-dimethyl-1,3-dioxane, a sterically hindered cyclic acetal, with other commonly used acetal protecting groups. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in making informed decisions for their synthetic strategies.

Introduction to Acetal Protecting Groups

Acetal protecting groups are formed by the acid-catalyzed reaction of a carbonyl compound with an alcohol or a diol. Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are generally more stable than their acyclic counterparts due to entropic factors favoring their formation and hydrolysis.[1] The stability of these groups is pH-dependent; they are robust under basic and neutral conditions but are readily cleaved in the presence of acid.[2][3] This tunable lability is a key feature that allows for their strategic introduction and removal during a synthetic sequence.

This guide will focus on the comparative performance of the following acetal protecting groups, with a particular emphasis on the properties of this compound:

  • This compound: Formed from propanal and 2,2-dimethyl-1,3-propanediol.

  • 1,3-Dioxane: The parent six-membered cyclic acetal.

  • 1,3-Dioxolane: A five-membered cyclic acetal.

  • Benzylidene Acetal: A commonly used protecting group for 1,2- and 1,3-diols, derived from benzaldehyde.

  • Isopropylidene Acetal (Acetonide): Typically used for the protection of 1,2-diols, formed from acetone.

Comparative Stability and Performance

The stability of an acetal protecting group is a critical factor in its selection. This is often evaluated by comparing the rates of acid-catalyzed hydrolysis. The structure of the acetal, including ring size and substitution patterns, significantly influences its stability.

Acid-Catalyzed Hydrolysis

Kinetic studies have revealed important trends in the relative rates of hydrolysis of cyclic acetals. A key finding is that substitution at the 5-position of the 1,3-dioxane ring significantly deactivates the acetal towards hydrolysis. This steric hindrance impedes the approach of hydronium ions and subsequent cleavage of the C-O bonds.

Acetal Protecting GroupRelative Rate of HydrolysisReference
1,3-Dioxolane (from a ketone)30.6[3]
1,3-Dioxane (from a ketone)1[3]
5,5-Dimethyl-1,3-dioxane (from a ketone)0.033[3]

As indicated in the table, a 5,5-dimethyl-substituted 1,3-dioxane is significantly more stable towards acid-catalyzed hydrolysis than both the unsubstituted 1,3-dioxane and the corresponding 1,3-dioxolane. This enhanced stability makes the this compound an excellent choice for synthetic routes that require robust protection of a carbonyl group during subsequent acidic steps where other, more labile acetals might be cleaved.

General Reactivity and Applications
  • This compound: Offers superior stability under acidic conditions compared to many other acetals. This makes it particularly useful when other acid-sensitive functional groups need to be manipulated elsewhere in the molecule. Its formation from the readily available 2,2-dimethyl-1,3-propanediol is efficient.

  • 1,3-Dioxanes vs. 1,3-Dioxolanes: In general, six-membered 1,3-dioxanes are thermodynamically more stable than their five-membered 1,3-dioxolane counterparts.[2] This difference in stability can be exploited for selective protection and deprotection strategies.

  • Benzylidene Acetals: These are widely used for the protection of diols, especially in carbohydrate chemistry.[4] They can be removed under standard acidic hydrolysis or by hydrogenolysis, offering an alternative deprotection pathway.[4][5]

  • Isopropylidene Acetals (Acetonides): These are very common for the protection of cis-1,2-diols. Their formation and cleavage are generally facile. However, they are typically more acid-labile than 1,3-dioxanes.

Experimental Protocols

To provide a practical basis for comparison, the following are representative experimental protocols for the formation and deprotection of the discussed acetal protecting groups. For a direct comparison, all protocols are based on the protection of propanal.

This compound

a) Synthesis (Protection of Propanal):

  • Procedure: To a solution of propanal (1 equivalent) and 2,2-dimethyl-1,3-propanediol (1.1 equivalents) in toluene, a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 equivalents) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography.

b) Deprotection:

  • Procedure: The this compound (1 equivalent) is dissolved in a mixture of acetone and water (e.g., 9:1 v/v). A catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the acid is neutralized with a base (e.g., sodium bicarbonate), and the acetone is removed under reduced pressure. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the deprotected propanal.

2-Propyl-1,3-dioxolane

a) Synthesis (Protection of Butanal - an analogue of Propanal):

  • Procedure: A common method involves the condensation of butanal with ethylene glycol under acidic conditions, often using sulfuric acid as a catalyst.[5] To optimize the yield, an excess of ethylene glycol is typically used to drive the equilibrium towards product formation.[5] Aprotic solvents like toluene or benzene are favored to facilitate water removal via azeotropic distillation.[5]

b) Deprotection:

  • Procedure: The 2-propyl-1,3-dioxolane is subjected to acid-catalyzed hydrolysis using a dilute aqueous acid solution (e.g., HCl in water/THF). The reaction is typically carried out at room temperature and monitored by TLC. Workup involves neutralization, extraction with an organic solvent, and purification.

Benzylidene Acetal (from a 1,3-diol)

a) Synthesis:

  • Procedure: A mixture of the 1,3-diol (1 equivalent), benzaldehyde (1.1 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or Dowex 50WX8 resin) in an appropriate solvent like toluene or dichloromethane is stirred at room temperature or heated.[2] For reactions in toluene, a Dean-Stark trap is used to remove water. The reaction progress is monitored by TLC. After completion, the reaction is worked up by neutralizing the acid, washing with water and brine, drying, and concentrating the organic phase. Purification is typically achieved by recrystallization or column chromatography.

b) Deprotection:

  • Procedure: Benzylidene acetals can be cleaved under various conditions. A common method involves treatment with a catalytic amount of a Lewis acid such as erbium(III) triflate in a solvent like acetonitrile at room temperature.[6] Alternatively, catalytic transfer hydrogenation using triethylsilane and Pd/C in methanol at room temperature provides a mild and efficient deprotection method.[5]

Isopropylidene Acetal (Acetonide) (from a 1,2-diol)

a) Synthesis:

  • Procedure: The 1,2-diol is dissolved in acetone, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added. The reaction is stirred at room temperature. To drive the equilibrium, a dehydrating agent such as anhydrous copper sulfate or 2,2-dimethoxypropane can be added. The reaction is monitored by TLC. Upon completion, the acid is neutralized, the solids are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified.

b) Deprotection:

  • Procedure: Isopropylidene acetals are readily cleaved by treatment with aqueous acid. A common procedure involves stirring the acetonide in a mixture of acetic acid and water (e.g., 80% acetic acid) at room temperature.[7] For more sensitive substrates, milder conditions such as HClO4 supported on silica can be used for selective deprotection of terminal isopropylidene groups.

Visualization of Key Concepts

To further clarify the relationships and processes discussed, the following diagrams are provided.

Acetal_Formation_and_Deprotection cluster_formation Acetal Formation (Protection) cluster_deprotection Acetal Deprotection Carbonyl Carbonyl Acetal Acetal Carbonyl->Acetal + Diol, H+ Diol Diol Diol->Acetal Acetal_dep Acetal Carbonyl_dep Carbonyl Acetal_dep->Carbonyl_dep H+, H2O Diol_dep Diol Acetal_dep->Diol_dep H+, H2O

Caption: General scheme of acetal formation and deprotection.

Experimental_Workflow start Start: Carbonyl Compound + Diol step1 Add Acid Catalyst & Solvent start->step1 step2 Heat to Reflux (with water removal) step1->step2 step3 Reaction Monitoring (TLC) step2->step3 step4 Work-up: Neutralization, Extraction, Drying step3->step4 step5 Purification (Distillation/Chromatography) step4->step5 end_product Protected Acetal step5->end_product deprotection Deprotection: Add Acid & Water end_product->deprotection dep_workup Work-up & Purification deprotection->dep_workup end_deprotected Regenerated Carbonyl dep_workup->end_deprotected Acetal_Selection_Tree start Need to Protect a Carbonyl? q1 High Acid Stability Required? start->q1 q2 Protecting a 1,2-diol? start->q2 No ans_yes1 Use this compound q1->ans_yes1 Yes ans_no1 Consider standard 1,3-Dioxane or 1,3-Dioxolane q1->ans_no1 No q3 Alternative Deprotection (Hydrogenolysis)? q2->q3 No ans_yes2 Isopropylidene Acetal is a good choice q2->ans_yes2 Yes ans_yes3 Benzylidene Acetal is suitable q3->ans_yes3 Yes

References

Validating the Structure of 2-Ethyl-5,5-dimethyl-1,3-dioxane: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of 2-Ethyl-5,5-dimethyl-1,3-dioxane utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of a publicly available, complete experimental NMR dataset for the target compound, this document presents a detailed prediction of its ¹H and ¹³C NMR spectra. These predicted values are then compared with experimental data from structurally simpler analogs, namely 1,3-dioxane and 2,2-dimethyl-1,3-dioxane, to illustrate the principles of NMR-based structural elucidation.

Predicted and Comparative NMR Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. By analyzing the predicted shifts, multiplicities, and integration of the signals for this compound and comparing them to known values of related structures, a confident structural assignment can be made.

¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton environment. The presence of the ethyl group at the C2 position and the gem-dimethyl groups at the C5 position significantly influences the chemical shifts of the dioxane ring protons.

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityIntegration
This compound H-2~4.5 - 4.7Triplet (t)1H
H-4, H-6 (axial)~3.4 - 3.6Doublet (d)2H
H-4, H-6 (equatorial)~3.6 - 3.8Doublet (d)2H
-CH₂- (ethyl)~1.5 - 1.7Quartet (q)2H
-CH₃ (ethyl)~0.9 - 1.1Triplet (t)3H
5-CH₃ (axial)~0.7 - 0.9Singlet (s)3H
5-CH₃ (equatorial)~1.1 - 1.3Singlet (s)3H
1,3-Dioxane H-24.85Singlet (s)2H
H-4, H-63.91Triplet (t)4H
H-51.78Quintet (quin)2H
2,2-Dimethyl-1,3-dioxane H-4, H-63.68Singlet (s)4H
H-51.43Singlet (s)2H
2-CH₃1.34Singlet (s)6H

Note: Predicted values for this compound are based on empirical additivity rules and known substituent effects in 1,3-dioxane systems. Experimental data for 1,3-dioxane and 2,2-dimethyl-1,3-dioxane are sourced from publicly available spectral databases.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in a molecule. The predicted chemical shifts for this compound are based on the expected shielding and deshielding effects of the substituents.

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (δ, ppm)
This compound C-2~108 - 112
C-4, C-6~70 - 74
C-5~30 - 34
-CH₂- (ethyl)~25 - 29
-CH₃ (ethyl)~7 - 11
5-CH₃~21 - 25
1,3-Dioxane C-294.3
C-4, C-666.9
C-526.6
2,2-Dimethyl-1,3-dioxane C-298.2
C-4, C-663.8
C-525.9
2-CH₃25.1

Note: Predicted values for this compound are based on empirical additivity rules and known substituent effects in 1,3-dioxane systems. Experimental data for 1,3-dioxane and 2,2-dimethyl-1,3-dioxane are sourced from publicly available spectral databases.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the acquisition of ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons, which is important for accurate integration.

  • Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually adequate.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence is standard, which results in a spectrum with singlets for each carbon, simplifying interpretation.

  • Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A 2-second delay is common.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

5. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to the signal.

Visualization of Structural Validation Workflow

The following diagrams illustrate the logical workflow for validating the structure of this compound using NMR and the labeled structure of the molecule for clear signal assignment.

logical_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structure Validation synthesis Synthesize Compound purification Purify Compound synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep acquire_1h Acquire 1H NMR sample_prep->acquire_1h acquire_13c Acquire 13C NMR sample_prep->acquire_13c process_data Process NMR Data acquire_1h->process_data acquire_13c->process_data compare_data Compare Predicted vs. Experimental Data process_data->compare_data predict_spectra Predict Spectra predict_spectra->compare_data assign_signals Assign Signals compare_data->assign_signals confirm_structure Confirm Structure assign_signals->confirm_structure

Caption: Logical workflow for NMR-based structural validation.

Caption: Structure of this compound with atom labeling.

A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-Ethyl-5,5-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shift values for 2-Ethyl-5,5-dimethyl-1,3-dioxane against experimentally determined values for related 1,3-dioxane structures. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation.

Predicted ¹³C NMR Chemical Shift Values

Due to the limited availability of experimental spectral data for this compound in public databases, predicted values were generated using a computational model. These predictions offer a valuable reference for the analysis of this compound.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2 (CH)108.9
C4/C6 (CH₂)70.9
C7 (CH₂)35.8
C5 (C)30.2
C5-Me (CH₃)21.8
C8 (CH₃)8.1

Data predicted using the online NMR prediction tool at nmrdb.org.

Comparative Analysis with Related Structures

For comparative purposes, the predicted data for the target compound is presented alongside experimental data for 1,3-dioxane and 2,2-dimethyl-1,3-dioxane. This comparison helps in understanding the influence of substituents on the chemical shifts of the dioxane ring.

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)

CompoundC2C4/C6C5Substituent Carbons
This compound (Predicted) 108.9 70.9 30.2 35.8 (CH₂), 21.8 (C5-Me), 8.1 (CH₃)
1,3-Dioxane (Experimental)94.3[1]66.9[1]26.6[1]-

The introduction of the ethyl group at the C2 position and the two methyl groups at the C5 position in this compound leads to notable changes in the chemical shifts compared to the parent 1,3-dioxane. The C2 carbon, being an acetal carbon, shows a significant downfield shift. The gem-dimethyl groups on C5 also influence the surrounding carbon environments.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a general experimental protocol for acquiring a ¹³C NMR spectrum.

1. Sample Preparation:

  • Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The choice of solvent depends on the solubility of the compound and should be noted as it can influence chemical shifts.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup:

  • The data is typically acquired on a spectrometer operating at a frequency of 75 to 150 MHz for ¹³C nuclei.

  • The instrument is tuned and the magnetic field is shimmed for homogeneity.

3. Data Acquisition:

  • A standard pulse program, such as a one-pulse experiment with proton decoupling, is used.

  • Key parameters to set include the spectral width (typically 0-220 ppm for ¹³C), acquisition time, and relaxation delay.

  • The number of scans is chosen to achieve an adequate signal-to-noise ratio, which is often higher for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

  • Phase correction and baseline correction are applied.

  • The chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.0 ppm, or to the residual solvent peak.

Visualization of this compound

The following diagram illustrates the structure of this compound with the carbon atoms numbered for clear assignment of the ¹³C NMR signals.

molecule This compound Structure cluster_ring C2 C2 O1 O1 C2->O1 C7 C7 (CH2) C2->C7 C6 C6 O1->C6 C5 C5 C6->C5 C4 C4 C5->C4 C5_Me1 CH3 (C5-Me) C5->C5_Me1 C5_Me2 CH3 (C5-Me) C5->C5_Me2 O3 O3 C4->O3 O3->C2 C8 C8 (CH3) C7->C8

Caption: Structure of this compound with carbon numbering.

References

Comparative Analysis of Reaction Kinetics for 2-Substituted-5,5-Dimethyl-1,3-Dioxanes in Acid-Catalyzed Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the structure-reactivity relationships governing the stability of 2-substituted-5,5-dimethyl-1,3-dioxanes, crucial protecting groups in organic synthesis and building blocks in medicinal chemistry.

This guide provides a comparative analysis of the reaction kinetics of the acid-catalyzed hydrolysis of various 2-substituted-5,5-dimethyl-1,3-dioxanes. The stability of the dioxane ring is critically influenced by the nature of the substituent at the 2-position. Understanding these kinetic differences is paramount for controlling reaction outcomes, designing stable drug molecules, and developing effective protecting group strategies.

Influence of 2-Substituents on Hydrolysis Rates

The acid-catalyzed hydrolysis of 2-substituted-5,5-dimethyl-1,3-dioxanes proceeds via a generally accepted A-1 mechanism, involving a pre-equilibrium protonation of one of the ring oxygens, followed by the rate-determining formation of a resonance-stabilized oxocarbenium ion intermediate. The stability of this intermediate is the primary factor governing the rate of hydrolysis.

Data Summary

The following table summarizes the expected relative rates of hydrolysis for a series of 2-substituted-5,5-dimethyl-1,3-dioxanes based on established principles of physical organic chemistry and available kinetic data for related structures. The rates are compared relative to the unsubstituted 2-H derivative.

2-Substituent (R)R GroupExpected Relative Rate of Hydrolysis (krel)Rationale for Rate Difference
Hydrogen-H1Baseline for comparison.
Methyl-CH3> 1The electron-donating inductive effect of the methyl group stabilizes the intermediate oxocarbenium ion, accelerating the reaction.
Ethyl-CH2CH3> 1Similar to the methyl group, the ethyl group is electron-donating and stabilizes the carbocation intermediate. The effect is comparable to methyl.
Isopropyl-CH(CH3)2>> 1The increased electron-donating ability of the isopropyl group provides greater stabilization to the oxocarbenium ion, leading to a faster hydrolysis rate.
Phenyl-C6H5>>> 1The phenyl group can stabilize the positive charge of the oxocarbenium ion through resonance, significantly increasing the rate of hydrolysis.
p-Methoxyphenyl-C6H4-OCH3>>>> 1The strong electron-donating methoxy group in the para position provides substantial resonance stabilization to the carbocation intermediate, leading to a very rapid hydrolysis.
p-Nitrophenyl-C6H4-NO2< 1The electron-withdrawing nitro group in the para position destabilizes the oxocarbenium ion through resonance and inductive effects, thereby slowing down the rate of hydrolysis significantly.

Note: The relative rates are qualitative predictions based on electronic effects. Actual quantitative values would require direct experimental comparison under identical conditions.

For the hydrolysis of 2-methyl-1,3-dioxane, a closely related compound, the activation energy for the forward reaction has been determined to be 33.31 kJ/mol with a pre-exponential factor of 47.92.[1] Studies on benzylidene acetals have shown a Hammett ρ value of approximately -4.06 for their hydrolysis, indicating a strong dependence on the electronic nature of the substituent on the aromatic ring.[2] This supports the predicted trend for the 2-aryl substituted dioxanes.

Experimental Protocol: Kinetic Analysis of Hydrolysis by ¹H NMR Spectroscopy

This section details a general protocol for determining the reaction kinetics of the acid-catalyzed hydrolysis of 2-substituted-5,5-dimethyl-1,3-dioxanes using ¹H NMR spectroscopy. This method allows for the in-situ monitoring of the disappearance of the starting material and the appearance of the products.

Materials:

  • 2-substituted-5,5-dimethyl-1,3-dioxane of interest

  • D₂O (Deuterium Oxide)

  • DCl (Deuterium Chloride) solution in D₂O (for acid catalysis)

  • Internal standard (e.g., dimethyl sulfoxide - DMSO)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In a clean, dry NMR tube, accurately weigh a known amount of the 2-substituted-5,5-dimethyl-1,3-dioxane.

  • Add a known volume of D₂O containing a known concentration of the internal standard (e.g., DMSO).

  • The reaction is initiated by the addition of a known volume of a standardized DCl solution in D₂O to achieve the desired acid concentration.

  • The tube is quickly shaken to ensure homogeneity and placed in the NMR spectrometer, which has been pre-calibrated to the desired reaction temperature.

  • Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals. The disappearance of a characteristic signal of the starting dioxane (e.g., the proton at the 2-position) and the appearance of a characteristic signal of a product (e.g., the aldehydic proton of the product) are monitored.

  • Data Analysis: The integrals of the signals corresponding to the starting material and the product are determined for each spectrum relative to the integral of the internal standard.

  • The concentration of the dioxane at each time point is calculated from the integral values.

  • The natural logarithm of the concentration of the dioxane is plotted against time. A linear plot indicates pseudo-first-order kinetics.

  • The pseudo-first-order rate constant (kobs) is determined from the slope of this line (slope = -kobs).

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the A-1 mechanism for the acid-catalyzed hydrolysis of 2-substituted-5,5-dimethyl-1,3-dioxanes and the general workflow for the kinetic analysis.

hydrolysis_mechanism cluster_step1 Step 1: Protonation (Fast Equilibrium) cluster_step2 Step 2: Ring Opening (Rate-Determining) cluster_step3 Step 3: Nucleophilic Attack by Water (Fast) cluster_step4 Step 4: Deprotonation and Ring Cleavage (Fast) Dioxane Dioxane ProtonatedDioxane Protonated Dioxane Dioxane->ProtonatedDioxane + H⁺ H3Oplus H₃O⁺ ProtonatedDioxane->Dioxane - H⁺ Oxocarbenium Oxocarbenium Ion ProtonatedDioxane->Oxocarbenium H2O_1 H₂O Hemiacetal Protonated Hemiacetal Oxocarbenium->Hemiacetal + H₂O H2O_2 H₂O Products Aldehyde/Ketone + Diol Hemiacetal->Products - H⁺

Figure 1. A-1 mechanism for the acid-catalyzed hydrolysis of 2-substituted-5,5-dimethyl-1,3-dioxanes.

kinetic_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing start Weigh Dioxane add_d2o Add D₂O with Internal Standard start->add_d2o add_dcl Initiate with DCl/D₂O add_d2o->add_dcl acquire_spectra Acquire ¹H NMR Spectra over Time add_dcl->acquire_spectra integrate_peaks Integrate Signals of Reactant, Product, and Standard acquire_spectra->integrate_peaks calc_conc Calculate [Dioxane] vs. Time integrate_peaks->calc_conc plot_data Plot ln[Dioxane] vs. Time calc_conc->plot_data det_rate Determine Rate Constant (k) from Slope plot_data->det_rate

References

Comparative Analysis of Mass Spectrometry-Based Methods for the Identification and Quantification of 2-Ethyl-5,5-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of volatile organic compounds such as 2-Ethyl-5,5-dimethyl-1,3-dioxane is critical. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques, supported by experimental data and detailed protocols to aid in methodological selection.

Introduction

This compound is a heterocyclic organic compound with applications in various chemical syntheses. Its volatility and potential presence as an impurity or reaction byproduct necessitate robust analytical methods for its detection and quantification. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of such volatile compounds. This guide cross-references mass spectrometry data for this compound and compares the performance of GC-MS with alternative methods including Gas Chromatography with Flame Ionization Detection (GC-FID), Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), and Proton Transfer Reaction Mass Spectrometry (PTR-MS).

Mass Spectrometry Data for this compound

While a publicly available experimental electron ionization (EI) mass spectrum for this compound is not readily found in major databases, predicted mass spectrometry data provides valuable information for its identification. The compound has a molecular formula of C₈H₁₆O₂ and a molecular weight of 144.21 g/mol .[1]

Predicted Mass Spectrometry Data:

Collision cross-section (CCS) values, which are a measure of the ion's size and shape in the gas phase, have been predicted for various adducts of this compound. This data can be instrumental in advanced mass spectrometry techniques that incorporate ion mobility.

Adductm/zPredicted CCS (Ų)
[M+H]⁺145.1223129.6
[M+Na]⁺167.1043136.3
[M-H]⁻143.1078134.4
[M+NH₄]⁺162.1489150.7
[M+K]⁺183.0782138.7

Data sourced from computational predictions.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique depends on various factors including sensitivity, selectivity, speed, and cost. Below is a comparison of GC-MS with viable alternatives for the analysis of this compound.

Analytical MethodPrincipleTypical Detection LimitsLinearityThroughputKey AdvantagesKey Disadvantages
GC-MS Chromatographic separation followed by mass analysis of eluted compounds.Low µg/L to ng/LWide linear rangeModerateHigh selectivity and specificity, provides structural information.Can be time-consuming due to chromatography.
GC-FID Chromatographic separation with a flame ionization detector that responds to organic compounds.400–700 µg/dm³ for related dioxanes[2]GoodModerateRobust, cost-effective, and reliable for quantification.Does not provide mass information for identification.
SIFT-MS Direct mass spectrometry using selected reagent ions for soft chemical ionization.pptv rangeWide linear rangeHighReal-time analysis, high throughput.[3]Less structural information compared to GC-MS.
PTR-MS Direct mass spectrometry using proton transfer from H₃O⁺ ions for soft ionization.< 1 pptv[4]Wide linear rangeHighReal-time monitoring, high sensitivity.[4]Limited ability to distinguish isomers.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following are representative experimental protocols for the analysis of 2-alkyl-5,5-dimethyl-1,3-dioxanes, which can be adapted for this compound.

Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS)

This method is suitable for the analysis of volatile compounds in liquid or solid matrices.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • Static Headspace Sampler (e.g., Agilent 7697A)

GC Conditions:

  • Column: Rtx-5 capillary column (30m x 0.25mm, 95% dimethyl - 5% diphenyl polysiloxane)

  • Oven Program: Initial temperature of 70°C, hold for 6 minutes, then ramp to 230°C at 10°C/min.[5]

  • Carrier Gas: Helium

  • Injection: Splitless

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: Scan from m/z 35 to 350

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Headspace Conditions:

  • Sample Volume: 1-5 mL of liquid sample or 0.1-1 g of solid sample in a headspace vial

  • Equilibration Temperature: 80-120°C

  • Equilibration Time: 15-30 minutes

Gas Chromatography-Flame Ionization Detection (GC-FID)

A robust method for quantification, particularly when the identity of the analyte is already known.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector

GC Conditions:

  • Column: Rtx-5 capillary column (30m x 0.25mm)

  • Oven Program: Initial temperature of 70°C, hold for 6 minutes, then ramp to 230°C at 10°C/min.[5]

  • Carrier Gas: Nitrogen or Helium

  • Detector Temperature: 250-300°C

  • Hydrogen Flow: 30-40 mL/min

  • Air Flow: 300-400 mL/min

Visualizing the Analytical Workflow

To illustrate the logical flow of a typical analysis, a Graphviz diagram of the GC-MS experimental workflow is provided below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Vial Transfer to Headspace Vial Sample->Vial IS Internal Standard Spiking Vial->IS HS Static Headspace Extraction IS->HS GC Gas Chromatographic Separation HS->GC MS Mass Spectrometric Detection GC->MS TIC Total Ion Chromatogram Generation MS->TIC Integration Peak Integration TIC->Integration Library Mass Spectral Library Search Integration->Library Quant Quantification Integration->Quant

GC-MS Experimental Workflow

Conclusion

The choice of an analytical method for this compound should be guided by the specific requirements of the analysis. GC-MS remains the gold standard for unequivocal identification due to its high selectivity and the structural information it provides. For routine quantification where the analyte is known, GC-FID offers a cost-effective and robust alternative. For applications requiring real-time monitoring and high throughput, direct mass spectrometry techniques like SIFT-MS and PTR-MS present significant advantages in speed and sensitivity, although they may provide less detailed structural information. The provided protocols and comparative data serve as a valuable resource for researchers in selecting and implementing the most appropriate analytical strategy.

References

A Comparative Guide to the Efficacy of 2-Ethyl-5,5-dimethyl-1,3-dioxane in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. For the protection of 1,3-diols and carbonyl functionalities, cyclic acetals are a cornerstone of synthetic strategy. This guide provides a comprehensive comparison of 2-Ethyl-5,5-dimethyl-1,3-dioxane, a neopentyl glycol-derived acetal, with other commonly employed protecting groups. Through an examination of experimental data and established protocols, we aim to furnish researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

Performance Comparison of 1,3-Diol and Carbonyl Protecting Groups

This compound is primarily utilized as a protecting group for 1,3-diols and carbonyl compounds. Its performance is best evaluated in comparison to other widely used cyclic acetals, such as those derived from ethylene glycol (1,3-dioxolanes) and benzaldehyde (benzylidene acetals). The stability of these protecting groups is a key consideration; they are generally stable under basic, reductive, and oxidative conditions but are labile to acidic conditions, allowing for their selective removal.[1][2]

Cyclic acetals, in general, are more stable than their acyclic counterparts due to entropic factors favoring ring formation and stability.[3] The six-membered ring of 1,3-dioxanes, such as this compound, is known to be more susceptible to acid-catalyzed hydrolysis compared to the five-membered ring of 1,3-dioxolanes. This difference in reactivity can be exploited for selective deprotection in complex molecules. The presence of the gem-dimethyl group on the C5 position of the dioxane ring in this compound can influence its conformational stability and, consequently, its reactivity.

For the protection of carbonyl compounds, the rate of formation of ketals derived from 2,2-dimethyl-1,3-propanediol (the precursor to the 5,5-dimethyl-1,3-dioxane core) differs from that of ethylene glycol and 1,3-propanediol, which can be a factor in selective protection schemes.[4]

Protecting GroupStructurePrecursorsTypical Formation ConditionsTypical Deprotection ConditionsStability & Remarks
This compound Propanal and 2,2-Dimethyl-1,3-propanediolAcid catalyst (e.g., HCl, TsOH) in an organic solvent.[1]Mild acidic hydrolysis (e.g., aqueous HCl, silica sulfuric acid).[1][5]Good stability under basic and neutral conditions. The neopentyl structure can enhance thermal stability.[1]
1,3-Dioxolane (from a ketone) Ketone and Ethylene GlycolAcid catalyst (e.g., TsOH) with azeotropic removal of water.[6]Acid-catalyzed hydrolysis (e.g., aqueous acid, Lewis acids).[6][7]Generally more stable to acid hydrolysis than the corresponding 1,3-dioxane. Widely used due to the commercial availability of ethylene glycol.[8]
Benzylidene Acetal (from a 1,3-diol) 1,3-Diol and BenzaldehydeAcid catalyst (e.g., HCl, iodine) in a suitable solvent.[9][10]Catalytic hydrogenation (e.g., H₂, Pd/C) or acidic hydrolysis.[2]The benzyl group allows for deprotection under reductive conditions, offering an orthogonal deprotection strategy.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for comparing the practical aspects of using different protecting groups. Below are representative protocols for the formation and deprotection of a 1,3-dioxane and a 1,3-dioxolane.

Protocol 1: Formation of 2-Phenyl-5,5-dimethyl-1,3-dioxane

This protocol is adapted from the synthesis of a similar compound, 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, and illustrates the general procedure for forming a 5,5-dimethyl-1,3-dioxane derivative.[9]

Materials:

  • 2,2-Dimethyl-1,3-propanediol

  • Benzaldehyde

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2,2-dimethyl-1,3-propanediol (1.0 eq), benzaldehyde (1.05 eq), and anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue heating until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography or recrystallization as needed.

Protocol 2: Formation of a 1,3-Dioxolane from a Ketone

This is a general procedure for the protection of a ketone using ethylene glycol.[6][11]

Materials:

  • Ketone

  • Ethylene glycol

  • Anhydrous Toluene or Benzene

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Combine the ketone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask containing anhydrous toluene.

  • Attach a Dean-Stark apparatus and a condenser to the flask.

  • Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction to room temperature.

  • Neutralize the catalyst by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the 1,3-dioxolane.

Protocol 3: Acid-Catalyzed Deprotection of a 1,3-Dioxane

This general protocol is applicable for the cleavage of this compound.[1][5]

Materials:

  • This compound derivative

  • Acetone or Tetrahydrofuran (THF)

  • Dilute aqueous hydrochloric acid (e.g., 1 M HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the 1,3-dioxane derivative in a mixture of acetone (or THF) and water.

  • Add a catalytic amount of dilute aqueous hydrochloric acid.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, neutralize the acid with a mild base such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to isolate the deprotected carbonyl compound and/or diol.

Visualizing the Synthetic Workflow

The application of protecting groups is a fundamental concept in multi-step synthesis. The following diagram illustrates a typical workflow where a protecting group is used to mask a reactive functional group while another part of the molecule is being modified.

G General Synthetic Workflow with a Protecting Group A Starting Material (with two reactive groups) B Protection (e.g., Acetal Formation) A->B C Protected Intermediate B->C D Chemical Transformation (on unprotected group) C->D E Modified Intermediate D->E F Deprotection (e.g., Acetal Hydrolysis) E->F G Final Product F->G

Caption: A logical workflow for a multi-step synthesis employing a protecting group strategy.

Conclusion

This compound serves as a valuable protecting group for 1,3-diols and carbonyl compounds, offering good stability under a range of non-acidic conditions. Its formation from the readily available 2,2-dimethyl-1,3-propanediol and an aldehyde is a straightforward process. The primary distinction from the more common 1,3-dioxolanes lies in its potentially greater lability to acidic hydrolysis, a feature that can be strategically advantageous for selective deprotection. The choice between this compound and other protecting groups will ultimately depend on the specific requirements of the synthetic route, including the presence of other acid-sensitive functionalities and the desired orthogonality of protecting group removal. The experimental protocols provided herein offer a practical starting point for the application and comparison of these essential tools in organic synthesis.

References

Stability Under Scrutiny: A Comparative Analysis of 2-Ethyl-5,5-dimethyl-1,3-dioxane and Other Cyclic Acetals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stability of chemical moieties is a critical parameter influencing formulation, delivery, and efficacy. This guide provides an objective comparison of the hydrolytic stability of 2-Ethyl-5,5-dimethyl-1,3-dioxane against other cyclic acetals, supported by experimental data and detailed protocols.

Cyclic acetals, particularly 1,3-dioxanes, are widely employed as protecting groups for carbonyls and 1,3-diols in organic synthesis due to their characteristic stability profile. They are known to be resilient in neutral to basic conditions, yet readily undergo hydrolysis in acidic environments. This pH-dependent lability is fundamental to their application and a key consideration in their use in various chemical and pharmaceutical contexts.

The stability of these compounds is primarily dictated by the rate of their acid-catalyzed hydrolysis. This reaction proceeds through a multi-step mechanism where the rate-determining step is the formation of a resonance-stabilized carboxonium ion. Consequently, any structural feature that influences the stability of this intermediate will directly impact the kinetic stability of the acetal.

Comparative Hydrolytic Stability

The hydrolytic stability of cyclic acetals is significantly influenced by their substitution pattern. The following table summarizes the relative rates of hydrolysis for a series of cyclic ketone acetals, providing a benchmark for understanding the stability of substituted 1,3-dioxanes.

1,3-Dioxane DerivativeRelative Rate of Hydrolysis
2,2-Dimethyl-1,3-dioxane1
2,2,5-Trimethyl-1,3-dioxane30.6
2,2,5,5-Tetramethyl-1,3-dioxane0.003
2,2-Pentamethylene-1,3-dioxane (Cyclohexanone ketal)2.1

Data sourced from kinetic studies on the hydrolysis of cyclic ketone acetals.

Based on the data, substitution at the 5-position of the 1,3-dioxane ring has a profound effect on the rate of hydrolysis. While a single methyl group at the 5-position accelerates hydrolysis, the presence of two methyl groups at this position, as in 2,2,5,5-tetramethyl-1,3-dioxane, dramatically decreases the hydrolysis rate. This suggests that this compound, with its gem-dimethyl substitution at the 5-position, would exhibit enhanced stability against acid-catalyzed hydrolysis compared to unsubstituted or mono-substituted analogs at the 5-position.

Experimental Protocols

Determining Hydrolytic Stability via ¹H NMR Spectroscopy

The following protocol outlines a general method for determining the rate of acid-catalyzed hydrolysis of cyclic acetals by monitoring the reaction in real-time using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1]

Materials:

  • Cyclic acetal of interest (e.g., this compound)

  • Deuterated acetonitrile (CD₃CN)

  • Deuterated water (D₂O)

  • Phosphate buffer (0.2 M, pH 5) prepared in D₂O or Trifluoroacetic acid (TFA) solution in D₂O (e.g., 50 mM)

  • NMR tubes

  • 400 MHz NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a precise amount (e.g., 0.01 mmol) of the cyclic acetal in a deuterated solvent such as 0.3 mL of CD₃CN in an NMR tube.

  • Initiation of Hydrolysis: To initiate the hydrolysis, add a specific volume (e.g., 0.1 mL) of the acidic D₂O solution (either the pH 5 phosphate buffer or the TFA solution) to the NMR tube.

  • NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 25 °C).

  • Data Analysis: The progress of the hydrolysis is monitored by observing the change in the integrals of characteristic proton signals of the starting acetal and the appearing aldehyde and diol products.[1] For this compound, one could monitor the disappearance of the triplet corresponding to the methyl protons of the ethyl group and the appearance of the characteristic aldehyde proton signal of propanal.

  • Calculation of Degradation: The percentage of degradation at each time point is calculated from the relative integration of the reactant and product signals.[1] The rate of disappearance of the acetal or the rate of appearance of the aldehyde/diol can be used for this calculation.[1]

  • Kinetic Analysis: The reaction is expected to follow first-order kinetics. The half-life (t₁/₂) of the acetal under the specific acidic conditions can be determined by plotting the natural logarithm of the acetal concentration versus time and fitting the data to an exponential decay curve. The rate constant (k) can then be calculated using the equation k = 0.693 / t₁/₂.[1]

Visualizing the Chemistry

Acid-Catalyzed Hydrolysis of this compound

The following diagram illustrates the mechanistic pathway for the acid-catalyzed hydrolysis of this compound.

hydrolysis_mechanism cluster_products Products acetal This compound protonated_acetal Protonated Acetal acetal->protonated_acetal + H₃O⁺ proton H₃O⁺ carbocation Resonance-Stabilized Carboxonium Ion protonated_acetal->carbocation - H₂O hemiacetal Hemiacetal Intermediate carbocation->hemiacetal + H₂O protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H₃O⁺ water1 H₂O water2 H₂O propanal Propanal protonated_hemiacetal->propanal - Diol diol 2,2-dimethyl-1,3-propanediol protonated_hemiacetal->diol - Propanal proton2 H₃O⁺

Acid-catalyzed hydrolysis of this compound.

General Experimental Workflow for Kinetic Analysis

The diagram below outlines the key steps in the experimental workflow for determining the hydrolytic stability of a cyclic acetal.

experimental_workflow prep Sample Preparation (Acetal in CD₃CN) init Initiate Hydrolysis (Add acidic D₂O) prep->init nmr Time-Resolved ¹H NMR Data Acquisition init->nmr process Data Processing (Integration of signals) nmr->process calc Calculate % Degradation vs. Time process->calc kinetics Kinetic Analysis (Determine t₁/₂ and k) calc->kinetics

Experimental workflow for kinetic analysis of acetal hydrolysis.

References

Purity Assessment of Synthesized 2-Ethyl-5,5-dimethyl-1,3-dioxane: A Comparative Guide to GC-FID and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity assessment of synthesized 2-Ethyl-5,5-dimethyl-1,3-dioxane. We present supporting experimental data and protocols, and compare the performance of GC-FID with alternative analytical techniques.

Introduction to this compound and the Importance of Purity

This compound is a cyclic acetal synthesized from the reaction of propanal and neopentyl glycol. Its purity is paramount as impurities can significantly impact the outcome of subsequent reactions or biological assays. The synthesis of this compound can result in various impurities, including unreacted starting materials (propanal and neopentyl glycol), byproducts from side reactions, and residual solvent. Therefore, a robust and reliable analytical method is required to accurately determine its purity. Gas chromatography with a flame ionization detector (GC-FID) is a widely used technique for the analysis of volatile and semi-volatile organic compounds and is well-suited for the purity assessment of this compound.[1]

GC-FID for Purity Assessment: A Quantitative Approach

GC-FID is a powerful technique for separating and quantifying the components of a mixture. The method relies on the differential partitioning of analytes between a stationary phase and a mobile gas phase. The flame ionization detector then provides a signal proportional to the amount of organic carbon atoms in the eluting compounds, allowing for accurate quantification.

Hypothetical Quantitative Data from GC-FID Analysis

To illustrate the application of GC-FID for the purity assessment of this compound, a hypothetical analysis of a synthesized sample is presented in the table below. This data represents a typical outcome of a GC-FID analysis, showcasing the separation of the main product from potential impurities.

Peak IDRetention Time (min)Peak Area% AreaIdentification
12.5415000.5Propanal (Starting Material)
24.1230001.0Neopentyl Glycol (Starting Material)
38.7629100097.0This compound
410.2345001.5Unidentified Byproduct

Note: This data is for illustrative purposes and actual results may vary based on the specific reaction and purification conditions.

Comparison with Alternative Methods

While GC-FID is a robust method for purity assessment, other techniques can also be employed, each with its own advantages and limitations.

Analytical MethodPrincipleAdvantagesDisadvantages
GC-FID Separation by gas chromatography and detection by flame ionization.High resolution, quantitative, robust, and cost-effective.Destructive to the sample, not suitable for non-volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC followed by detection and identification by mass spectrometry.Provides structural information for impurity identification, high sensitivity.More expensive than GC-FID, may require more complex method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural information.Non-destructive, provides detailed structural information, can quantify without a reference standard (qNMR).Lower sensitivity than GC methods, may not detect trace impurities, requires more sample.
High-Performance Liquid Chromatography (HPLC) Separation by liquid chromatography with various detectors (e.g., UV, RI).Suitable for non-volatile or thermally labile impurities.May require derivatization for compounds without a chromophore, lower resolution for volatile compounds compared to GC.

Experimental Protocols

A detailed experimental protocol is crucial for obtaining reproducible and reliable results.

GC-FID Experimental Protocol

This protocol is a starting point and may require optimization based on the specific instrument and sample.

  • Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). A typical concentration is 1 mg/mL.

  • Gas Chromatograph Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the target compound from its potential impurities.

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold: 5 minutes at 200 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

GC_FID_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FID Analysis cluster_data_analysis Data Analysis Sample Synthesized Product Dilution Dilute in Solvent Sample->Dilution Injection Inject Sample Dilution->Injection 1 µL Injection Separation GC Column Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Signal Output Quantification Peak Integration & Quantification Chromatogram->Quantification Purity Purity Calculation Quantification->Purity

GC-FID Experimental Workflow

Conclusion

The purity assessment of synthesized this compound is crucial for its intended applications. GC-FID offers a reliable, quantitative, and cost-effective method for this purpose. By providing good separation of the main product from potential impurities such as unreacted starting materials and byproducts, GC-FID allows for an accurate determination of purity. While alternative methods like GC-MS, NMR, and HPLC offer complementary information, GC-FID remains a primary choice for routine purity analysis in many research and industrial settings. The detailed experimental protocol and workflow provided in this guide serve as a valuable resource for researchers and scientists working with this and similar compounds.

References

A Comparative Analysis of the Stability of 1,3-Dioxane and 1,3-Dioxolane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups is a critical decision that can significantly impact the efficiency and success of a synthetic route. Among the most common choices for the protection of carbonyls and diols are the cyclic acetals, 1,3-dioxanes (six-membered rings) and 1,3-dioxolanes (five-membered rings). While structurally similar, these two heterocyclic systems exhibit notable differences in stability, which can be strategically exploited in complex molecule synthesis. This guide provides an objective comparison of their stability under various conditions, supported by experimental data and detailed methodologies.

Key Stability Differences at a Glance

The relative stability of 1,3-dioxanes and 1,3-dioxolanes is not absolute and is highly dependent on the reaction conditions, particularly the nature of the catalyst (acidic vs. reductive) and the substitution pattern of the ring. Generally, 1,3-dioxanes are thermodynamically more stable and exhibit greater resistance to acidic hydrolysis, whereas 1,3-dioxolanes are more susceptible to acid-catalyzed cleavage but show higher reactivity in reductive cleavage reactions initiated by Lewis acids.

Acid-Catalyzed Hydrolysis: The Thermodynamic Advantage of the Six-Membered Ring

Under acidic conditions, the cleavage of both 1,3-dioxanes and 1,3-dioxolanes proceeds via a mechanism involving a rate-determining formation of a resonance-stabilized oxocarbenium ion intermediate. However, experimental evidence consistently demonstrates that 1,3-dioxanes hydrolyze at a slower rate than their 1,3-dioxolane counterparts.

This enhanced stability of the dioxane ring is attributed to conformational factors. The chair conformation of the 1,3-dioxane ring is generally more stable and less strained than the envelope or twist conformations of the 1,3-dioxolane ring. The formation of the planar oxocarbenium ion from the more flexible 1,3-dioxolane is energetically more favorable.[1]

A notable study on benzaldehyde glycerol acetal revealed that the six-membered dioxane derivative is approximately eight times more stable to hydrolysis at low pH than the five-membered dioxolane isomer.[2] It is also observed that acetals derived from aldehydes are generally more stable than ketals derived from ketones in acidic media.[2]

Comparative Hydrolysis Data
Compound TypeRing SystemRelative Stability to Acid HydrolysisKey Findings
Benzaldehyde Glycerol Acetal1,3-Dioxane~8 times more stableThe six-membered ring shows significantly higher stability at low pH.[2]
General Acetals1,3-DioxaneMore StableThermodynamically favored product.[3]
1,3-DioxolaneLess StableKinetically favored product, but less stable.[3]
General Ketals1,3-DioxaneMore StableGenerally follow the same trend as acetals but can be more labile.[2]
1,3-DioxolaneLess StableMore readily hydrolyzed compared to dioxane ketals.[4]

Reductive Cleavage: The Kinetic Reactivity of the Five-Membered Ring

In stark contrast to their behavior under acidic hydrolysis, 1,3-dioxolanes are more readily cleaved than 1,3-dioxanes under reductive conditions employing a combination of a hydride source, such as lithium aluminum hydride (LiAlH₄), and a Lewis acid, like aluminum chloride (AlCl₃).[5] This reversal in reactivity is also explained by the ease of forming the intermediate oxocarbenium ion. The Lewis acid coordinates to one of the oxygen atoms, facilitating ring opening to the carbocation, which is then reduced by the hydride. The greater ease of attaining a coplanar oxocarbenium ion intermediate from the 1,3-dioxolane ring leads to a faster reaction rate.[1]

Interestingly, this trend holds true for acetals. However, for ketals (disubstituted at the C2 position), the order of reactivity is reversed, with 1,3-dioxanes being cleaved more rapidly, although the difference in rates is less pronounced than with acetals.[1]

Comparative Reductive Cleavage Data
Compound TypeRing SystemRelative Rate of Reductive Cleavage (LiAlH₄/AlCl₃)Key Findings
General Acetals1,3-DioxaneSlowerMore resistant to reductive cleavage.[5]
1,3-DioxolaneFasterReadily cleaved due to easier formation of the oxocarbenium ion.[1][5]
General Ketals1,3-DioxaneFaster (trend reversed)The presence of two substituents at C2 reverses the reactivity trend.[1]
1,3-DioxolaneSlower (trend reversed)Less reactive than the corresponding dioxane ketals.[1]

Experimental Protocols

Acid-Catalyzed Hydrolysis Assay

A typical procedure for comparing the hydrolytic stability of 1,3-dioxane and 1,3-dioxolane derivatives involves monitoring their degradation under controlled acidic conditions.

  • Preparation of Solutions: Stock solutions of the test compounds (e.g., 0.01 mmol) are prepared in an aprotic solvent such as acetonitrile-d₃ (CD₃CN). An acidic buffer solution (e.g., 0.2 M phosphate buffer in D₂O, pH 5) or a solution of a strong acid like trifluoroacetic acid (TFA) in D₂O is prepared.[6]

  • Reaction Initiation and Monitoring: The reaction is initiated by adding the acidic solution to the solution of the test compound. The hydrolysis process is then monitored at room temperature by ¹H NMR spectroscopy, following the disappearance of the reactant signals and the appearance of the corresponding aldehyde/ketone and diol signals.[6]

  • Data Analysis: The rate of hydrolysis can be determined by plotting the concentration of the starting material versus time. For comparative purposes, the half-life (t₁₂) of each compound under the specific acidic conditions is calculated.

Reductive Cleavage Assay

The relative rates of reductive cleavage can be assessed through competitive experiments.

  • Reaction Setup: A solution of LiAlH₄ in a dry ether solvent (e.g., diethyl ether or THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Addition: An equimolar mixture of the 1,3-dioxane and 1,3-dioxolane derivatives to be compared is added to the LiAlH₄ solution.[1]

  • Initiation of Cleavage: The reaction is initiated by the slow addition of a solution of AlCl₃ in dry ether at a low temperature (e.g., -5°C). The reaction is stirred for a defined period.[1]

  • Quenching and Analysis: The reaction is quenched by the careful addition of water or an aqueous base. The organic layer is extracted, dried, and analyzed by gas chromatography (GC) or ¹H NMR to determine the relative amounts of unreacted starting materials and the corresponding hydroxy ether products. This allows for a direct comparison of the reactivity of the two cyclic acetals under these conditions.[1]

Visualizing the Stability Paradigms

To better understand the factors influencing the stability of these protecting groups, the following diagrams illustrate the key mechanistic steps and logical relationships.

G cluster_hydrolysis Acid-Catalyzed Hydrolysis Dioxane_H 1,3-Dioxane Protonation_H Protonation Dioxane_H->Protonation_H Dioxolane_H 1,3-Dioxolane Dioxolane_H->Protonation_H Oxocarbenium_Dioxane Oxocarbenium Ion (from Dioxane) Protonation_H->Oxocarbenium_Dioxane Slower (more stable ring) Oxocarbenium_Dioxolane Oxocarbenium Ion (from Dioxolane) Protonation_H->Oxocarbenium_Dioxolane Faster (less stable ring) Products_H Aldehyde/Ketone + Diol Oxocarbenium_Dioxane->Products_H Oxocarbenium_Dioxolane->Products_H

Figure 1: Mechanism of acid-catalyzed hydrolysis.

G cluster_reductive Lewis Acid-Mediated Reductive Cleavage Dioxane_R 1,3-Dioxane Lewis_Acid Lewis Acid Coordination Dioxane_R->Lewis_Acid Dioxolane_R 1,3-Dioxolane Dioxolane_R->Lewis_Acid Oxocarbenium_Dioxane_R Oxocarbenium Ion (from Dioxane) Lewis_Acid->Oxocarbenium_Dioxane_R Slower (for acetals) Oxocarbenium_Dioxolane_R Oxocarbenium Ion (from Dioxolane) Lewis_Acid->Oxocarbenium_Dioxolane_R Faster (for acetals) Reduction Reduction (e.g., LiAlH4) Oxocarbenium_Dioxane_R->Reduction Oxocarbenium_Dioxolane_R->Reduction Product_R Hydroxy Ether Reduction->Product_R

Figure 2: Reductive cleavage workflow.

Conclusion

The choice between a 1,3-dioxane and a 1,3-dioxolane as a protecting group should be a considered decision based on the planned synthetic steps. For applications requiring high stability towards acidic reagents, the 1,3-dioxane is the superior choice. Conversely, if a facile reductive cleavage is desired in the presence of a Lewis acid, the 1,3-dioxolane is more suitable, particularly for acetals. Understanding these contrasting stabilities allows for the strategic design of protection and deprotection schemes, enhancing the overall elegance and efficiency of complex molecule synthesis. Both protecting groups remain invaluable tools, offering a spectrum of reactivity that can be tailored to the specific needs of a synthetic challenge.

References

Safety Operating Guide

Proper Disposal of 2-Ethyl-5,5-dimethyl-1,3-dioxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Ethyl-5,5-dimethyl-1,3-dioxane, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed to offer clear, step-by-step instructions for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is classified as a flammable liquid and vapor.[1][2] Adherence to safety protocols is critical during handling and disposal.

Key Hazards:

  • Flammability: The substance is a Category 3 flammable liquid.[1][2] Keep it away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Health Hazards: May be harmful if inhaled, swallowed, or absorbed through the skin.[1] It can cause irritation to the skin, eyes, and respiratory tract.[1]

  • Environmental Hazards: Do not allow the product to enter drains or sewage systems.[1][2]

Personal Protective Equipment (PPE): When handling this compound, it is mandatory to use the following personal protective equipment:

  • Protective gloves

  • Protective clothing

  • Eye and face protection[2]

  • Ensure adequate ventilation to avoid inhalation of vapors.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueCitation
GHS ClassificationFlammable Liquid, Category 3[1][2]
Hazard StatementH226: Flammable liquid and vapour[1][2]
Signal WordWarning[2]
Flash Point50 °C (122 °F)[1]
UN NumberUN1993[2]
Transport Hazard Class3 (Flammable liquids)[2][3]
Packing GroupIII[2][3]

Operational Plan: Spill and Exposure Procedures

Immediate and appropriate action is required in the event of a spill or personnel exposure.

Experimental Protocols

Spill Cleanup Protocol:

  • Ensure Safety: Immediately remove all sources of ignition from the area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[1][2]

  • Collection: Collect the absorbed material using spark-proof tools and place it into a suitable, closed, and properly labeled container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area thoroughly.

Personnel Exposure Protocol:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing immediately.[2] Wash the affected skin area with soap and plenty of water.[1]

  • Eye Contact: Flush eyes with water as a precaution for at least 15 minutes and consult a physician.[1][4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Step-by-Step Procedures

The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[2] In the United States, this falls under the Resource Conservation and Recovery Act (RCRA).[5]

Step 1: Waste Segregation and Collection

  • Collect waste this compound in a designated, compatible, and properly sealed container.

  • Do not mix this waste with other chemical waste streams unless specifically permitted by your institution's hazardous waste management plan.

Step 2: Container Labeling

  • Clearly label the waste container with its contents: "Hazardous Waste - this compound".

  • Include the hazard pictograms for flammable liquids.

  • Ensure the date of waste accumulation is clearly marked.

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • The storage area must be well-ventilated and away from sources of ignition.[1]

  • Ensure secondary containment is in place to prevent spills.

Step 4: Arrange for Professional Disposal

  • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the material.[1]

  • Provide the disposal service with the Safety Data Sheet (SDS) for this compound.

  • Follow all institutional and regulatory procedures for waste manifest and handover.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal A Identify Waste (this compound) B Segregate from Incompatible Wastes A->B C Select Compatible Waste Container B->C D Transfer Waste to Container C->D E Securely Seal and Label Container D->E F Store in Designated Hazardous Waste Area E->F G Request Pickup from Licensed Disposal Service F->G H Complete Waste Manifest Documentation G->H I Final Disposal via Professional Service H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Ethyl-5,5-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling of 2-Ethyl-5,5-dimethyl-1,3-dioxane, a flammable liquid requiring stringent safety protocols. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of research activities.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Standards
Eye and Face Protection Safety GogglesMust be chemical splash-proof and conform to ANSI Z87.1 or EN 166 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesDue to the nature of this cyclic ether, standard nitrile or latex gloves may offer insufficient protection for prolonged contact. Butyl rubber or Viton™ gloves are recommended for extended handling. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection Laboratory CoatA flame-resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage.
ApronA chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection Air-Purifying RespiratorRequired when working outside of a certified chemical fume hood or if vapor concentrations may exceed occupational exposure limits. A NIOSH-approved respirator with organic vapor (OV) cartridges is necessary.

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational steps is mandatory to minimize risks associated with the handling of this flammable and potentially harmful chemical.

  • Preparation and Area Setup :

    • All handling of this compound must be conducted within a certified chemical fume hood to control vapor inhalation hazards.

    • Before beginning work, ensure that an eyewash station and safety shower are readily accessible and unobstructed.

    • Remove all potential ignition sources from the immediate vicinity, including open flames, hot plates, and spark-producing equipment.

    • Assemble all necessary equipment and reagents before introducing the chemical to the work area.

  • Donning of PPE :

    • Put on a flame-resistant lab coat and chemical-resistant apron.

    • Don safety goggles and a face shield if necessary.

    • Wash and dry hands thoroughly before putting on the appropriate chemical-resistant gloves.

  • Chemical Handling :

    • When transferring the chemical, use bonded and grounded containers to prevent the buildup of static electricity, which can serve as an ignition source.

    • Dispense the smallest quantity of the chemical necessary for the experiment to minimize the amount of hazardous material in the immediate work area.

    • Keep containers of this compound sealed when not in immediate use to prevent the release of flammable vapors.

  • Post-Handling :

    • Upon completion of the work, securely seal all containers of the chemical.

    • Decontaminate the work surface with an appropriate cleaning agent.

    • Properly doff PPE, starting with gloves, followed by the apron, face shield, and goggles. Wash hands thoroughly after removing all PPE.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Collection :

    • Collect all waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., pipette tips, paper towels), in a designated and clearly labeled hazardous waste container.

    • The waste container must be made of a material compatible with the chemical and have a secure, vapor-tight lid.

    • Do not mix this waste with other incompatible waste streams.

  • Labeling and Storage :

    • Label the hazardous waste container with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., flammable liquid).

    • Store the sealed waste container in a designated, well-ventilated, and cool area away from ignition sources, pending collection by a licensed professional waste disposal service.

  • Disposal Method :

    • Under no circumstances should this compound or its waste be disposed of down the drain.[1]

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.

Experimental Protocols: Glove and Respirator Selection

Glove Material Compatibility:

Glove MaterialRecommendation for Handling Cyclic Ethers
NitrileNot recommended for prolonged or immersive contact. Suitable for incidental splash protection only, with immediate removal and replacement upon contamination.
LatexNot recommended for prolonged or immersive contact.
Butyl Rubber Recommended for good resistance to ethers.
Viton™ Recommended for excellent resistance to a broad range of chemicals, including ethers.

Respirator Cartridge Change Schedule:

An organic vapor (OV) cartridge is suitable for use with this compound, which has a boiling point of 154°C (well above the 65°C threshold for effective cartridge use). A cartridge change schedule must be established based on objective data.

A general "rule of thumb" for organic vapor cartridges suggests a service life of 8 hours at concentrations less than 200 ppm for chemicals with a boiling point greater than 70°C.[1][2][3] However, this is only an estimate. A formal change schedule should be developed in consultation with your institution's EHS department and should consider the specific conditions of your work, including:

  • Concentration of the vapor

  • Temperature and humidity of the work environment

  • The user's breathing rate

Visualized Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling cluster_cleanup 4. Cleanup & Disposal prep_area Prepare Fume Hood check_safety Verify Eyewash/Shower Access prep_area->check_safety remove_ignition Clear Ignition Sources check_safety->remove_ignition don_coat Don Lab Coat & Apron remove_ignition->don_coat don_eye Don Goggles/Face Shield don_coat->don_eye don_gloves Don Chemical-Resistant Gloves don_eye->don_gloves transfer Transfer Chemical (Grounded) don_gloves->transfer use_chemical Perform Experiment transfer->use_chemical seal_container Keep Containers Sealed use_chemical->seal_container decontaminate Decontaminate Work Area seal_container->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-5,5-dimethyl-1,3-dioxane
Reactant of Route 2
2-Ethyl-5,5-dimethyl-1,3-dioxane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.